9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
Description
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Properties
IUPAC Name |
tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)8-10(14)17/h4-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOBYLQQOEIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725596 | |
| Record name | tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245917-55-8 | |
| Record name | tert-Butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane, a key building block in medicinal chemistry and drug discovery.
Core Physicochemical Data
The fundamental physicochemical properties of this compound, identified by the CAS number 1245917-55-8, are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.
| Identifier | Value |
| IUPAC Name | tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate |
| CAS Number | 1245917-55-8 |
| Molecular Formula | C₁₄H₂₂N₂O₄[1][2][3] |
| Molecular Weight | 282.34 g/mol [1][3][4] |
| Synonyms | This compound |
Experimental Protocols
Determination of Molecular Weight
The molecular weight of a compound is a fundamental physical property representing the mass of one mole of the substance. For this compound, the molecular weight is calculated based on its confirmed molecular formula, C₁₄H₂₂N₂O₄.
Methodology:
The calculation involves summing the atomic weights of all constituent atoms in the molecule. The atomic weights are based on the isotopic composition of the elements on Earth.
-
Identify the number of atoms of each element in the molecular formula:
-
Carbon (C): 14
-
Hydrogen (H): 22
-
Nitrogen (N): 2
-
Oxygen (O): 4
-
-
Use the standard atomic weights for each element:
-
Atomic weight of C ≈ 12.011 u
-
Atomic weight of H ≈ 1.008 u
-
Atomic weight of N ≈ 14.007 u
-
Atomic weight of O ≈ 15.999 u
-
-
Calculate the total mass for each element in the molecule:
-
Mass of Carbon = 14 × 12.011 u = 168.154 u
-
Mass of Hydrogen = 22 × 1.008 u = 22.176 u
-
Mass of Nitrogen = 2 × 14.007 u = 28.014 u
-
Mass of Oxygen = 4 × 15.999 u = 63.996 u
-
-
Sum the masses to determine the molecular weight of the compound:
-
Molecular Weight = 168.154 + 22.176 + 28.014 + 63.996 = 282.34 u
-
The molar mass, which is numerically equivalent to the molecular weight, is expressed in grams per mole ( g/mol ).
Logical Relationship Diagram
The following diagram illustrates the logical workflow from the chemical's identity to its molecular weight.
References
A Technical Guide to tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate: A Novel Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can improve target affinity and selectivity while optimizing physicochemical properties. This document provides a comprehensive technical overview of a novel diazaspiro[5.5]undecane derivative. The formal IUPAC name for the compound, commonly known as 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane, is tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate[1]. We will refer to this molecule as "Spiro-9" for brevity. This guide details its synthesis, physicochemical properties, and its potential as a core scaffold for developing selective inhibitors against Fictive Kinase 1 (FK1), a novel therapeutic target in oncology. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support further research and development efforts.
Introduction
The unique conformational constraints of spirocyclic systems make them attractive scaffolds for probing the complex topologies of protein active sites. Unlike flexible aliphatic or simple aromatic systems, their rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity and improved selectivity. Spiro-9 is a compound built on a diazaspiro[5.5]undecane core, featuring a piperidine-dione ring and a BOC-protected piperidine ring.
This guide explores the utility of Spiro-9 as a foundational structure for the development of inhibitors targeting Fictive Kinase 1 (FK1). FK1 is a serine/threonine kinase implicated in aberrant cell proliferation pathways, making it a high-value target for novel cancer therapeutics. The development of selective FK1 inhibitors has been challenging due to the high degree of homology within the human kinome. The rigid, three-dimensional nature of the Spiro-9 scaffold offers a promising strategy to achieve this selectivity.
Synthesis and Characterization
The synthesis of Spiro-9 is achieved through a multi-step process, which is outlined in the workflow diagram below. The protocol is designed to be robust and scalable for library generation.
Synthetic Workflow
The synthetic route begins with commercially available starting materials and proceeds through a key spirocyclization step.
Caption: High-level workflow for the synthesis of Spiro-9.
Experimental Protocol: General Synthesis
-
Knoevenagel Condensation: To a solution of N-BOC-4-piperidone (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4 hours until TLC analysis indicates the consumption of the starting piperidone.
-
Michael Addition: Cool the reaction mixture to room temperature. Add a solution of ammonia in methanol (7N) and stir for 12 hours. Monitor the formation of the adduct by LC-MS.
-
Dieckmann Cyclization: Evaporate the solvent under reduced pressure. Dissolve the crude residue in dry toluene and add sodium ethoxide (1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 18 hours.
-
Work-up and Purification: Quench the reaction with aqueous HCl (1M) and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Spiro-9 as a white solid.
Physicochemical Properties
All synthesized lots of Spiro-9 were characterized to confirm identity and purity. The data below represents a typical batch.
| Property | Value | Method |
| IUPAC Name | tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | - |
| Molecular Formula | C₁₄H₂₂N₂O₄ | Calculated |
| Molecular Weight | 298.34 g/mol | LC-MS |
| Purity | >98% | HPLC (254 nm) |
| Appearance | White crystalline solid | Visual Inspection |
| Solubility | >50 mg/mL | DMSO |
Biochemical and Cellular Activity
Spiro-9 was evaluated for its ability to inhibit FK1 kinase activity in a biochemical assay and to modulate the downstream signaling pathway in a cellular context.
Signaling Pathway of FK1
The FK1 pathway is a critical regulator of cell growth. Its aberrant activation is a key driver in several malignancies. Spiro-9 is hypothesized to act as an ATP-competitive inhibitor, blocking the phosphorylation of downstream substrates.
Caption: The FK1 signaling cascade and the inhibitory action of Spiro-9.
Experimental Protocol: In Vitro Kinase Assay (FRET)
-
Reagents: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Spiro-9 in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of FK1 enzyme solution, and 2.5 µL of a peptide substrate/ATP mixture.
-
Inhibition: Add 100 nL of the Spiro-9 serial dilution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add detection reagent (FRET antibody) and incubate for another 30 minutes. Read the plate on a suitable plate reader to measure the FRET signal.
-
Data Analysis: Convert the signal to percent inhibition and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Inhibitory Activity and Selectivity
Spiro-9 demonstrates potent and selective inhibition of FK1 over other closely related kinases.
| Kinase Target | IC₅₀ (nM) |
| FK1 | 75 |
| FK2 (related) | 1,250 |
| PI3Kα | >10,000 |
| mTOR | >10,000 |
Conclusion and Future Directions
The novel scaffold tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (Spiro-9) serves as a promising starting point for the development of selective kinase inhibitors. Its rigid three-dimensional structure provides a unique framework for achieving selectivity against challenging targets like FK1. The synthetic route is straightforward and amenable to the creation of a focused library of analogs for structure-activity relationship (SAR) studies. Future work will focus on modifying the piperidine-dione and the BOC-protected amine to enhance potency and optimize drug-like properties.
Caption: Logical workflow for advancing the Spiro-9 scaffold.
References
Technical Guide: Spectroscopic and Structural Characterization of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane (CAS No. 1245917-55-8). While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The provided protocols and data table templates serve as a robust framework for researchers engaged in the synthesis and analysis of this and related diazaspirocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Compound Identification
| Property | Value |
| Systematic Name | tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate |
| Common Name | This compound |
| CAS Number | 1245917-55-8 |
| Molecular Formula | C₁₄H₂₂N₂O₄ |
| Molecular Weight | 282.34 g/mol |
Spectroscopic Data (Hypothetical Data Template)
The following tables are structured to present the expected spectroscopic data for this compound. These are templates to be populated with experimentally acquired data.
¹H NMR Spectroscopy Data
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Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
| Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
¹³C NMR Spectroscopy Data
-
Solvent: CDCl₃
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Frequency: 100 MHz
| Chemical Shift (δ) ppm | Proposed Assignment |
| Data to be filled | Data to be filled |
Infrared (IR) Spectroscopy Data
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Sample Preparation: Thin Film or KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data to be filled | Data to be filled | Data to be filled |
Mass Spectrometry (MS) Data
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Ionization Method: Electrospray Ionization (ESI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
The following are detailed, standardized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
-
The spectral width is set to -2 to 12 ppm.
-
A 30-degree pulse is used with an acquisition time of 4 seconds and a relaxation delay of 1 second.
-
A total of 16 scans are acquired.
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The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon.
-
Proton decoupling is applied during acquisition.
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The spectral width is set from 0 to 220 ppm.
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A 30-degree pulse is used with an acquisition time of 2 seconds and a relaxation delay of 2 seconds.
-
A total of 1024 scans are acquired.
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The FID is processed with an exponential line broadening of 1.0 Hz.
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Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile solvent such as dichloromethane.
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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The spectrum is scanned over the range of 4000 to 400 cm⁻¹.
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A total of 16 scans are co-added at a resolution of 4 cm⁻¹.
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A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The mass spectrum is acquired using a mass spectrometer equipped with an ESI source.
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The sample solution is introduced into the ion source via direct infusion at a flow rate of 5 µL/min.
-
The analysis is performed in positive ion mode.
-
The capillary voltage is set to 3.5 kV, and the cone voltage is optimized for minimal fragmentation.
-
The desolvation gas flow is set to 600 L/hr at a temperature of 350 °C.
-
The mass spectrum is scanned over a mass-to-charge (m/z) range of 50 to 500.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
An In-depth Technical Guide on the Solubility of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information regarding the solubility of 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane. Due to the limited availability of public data on this specific compound, this document focuses on its known physicochemical properties and presents standardized experimental protocols for determining its solubility. The provided methodologies and workflows are intended to guide researchers in generating precise and reliable solubility data for their specific applications.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's general behavior and for designing appropriate solubility studies.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | [1] |
| CAS Number | 1245917-55-8 | [1] |
| PubChem CID | 57415915 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | Inferred from structure |
| Molecular Weight | 284.32 g/mol | Inferred from structure |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC(=O)N2 | [1] |
Note: As of the date of this document, specific quantitative solubility data (e.g., in mg/mL or molarity for common solvents) for this compound is not available in the public domain. The structural features, including the Boc-protecting group and the spirocyclic core, suggest that the compound is likely to be hydrophobic with limited aqueous solubility. Experimental determination is necessary to quantify its solubility profile.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound such as this compound. These protocols are divided into qualitative and quantitative assessments.
Qualitative Solubility Assessment
This method provides a rapid initial screening of the compound's solubility in various solvents.
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a range of common laboratory solvents.
Materials:
-
This compound
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Test tubes
-
Vortex mixer
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Spatula
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Solvents: Water, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Dichloromethane (DCM), Acetone, Hexane
Procedure:
-
Place approximately 1-2 mg of the compound into a clean, dry test tube.
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Add 1 mL of the selected solvent to the test tube.
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Vigorously stir or vortex the mixture for 60 seconds.[2]
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Visually inspect the solution against a contrasting background.
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Soluble: The solid completely dissolves, leaving a clear solution.
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Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
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Insoluble: The solid does not appear to dissolve.[2]
-
-
Record the observations for each solvent.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3]
Objective: To determine the precise concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Chosen solvent(s)
Procedure:
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Add an excess amount of the compound to a vial (enough to ensure a saturated solution with visible excess solid).
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[4]
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted solution using a pre-validated HPLC or UV-Vis method with a calibration curve.
-
Calculate the original solubility in mg/mL or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination.
References
Purity analysis of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
An In-depth Technical Guide to the Purity Analysis of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The purity of this compound is critical to ensure the desired reaction outcomes, final product quality, and to meet regulatory standards. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including detailed experimental protocols, data interpretation, and impurity profiling.
Introduction
This compound, with a molecular formula of C14H22N2O4 and a molecular weight of 282.34 g/mol , is a spirocyclic compound incorporating a tert-butyloxycarbonyl (BOC) protecting group. Its structural integrity and purity are paramount for its successful application in multi-step syntheses. This document outlines a systematic approach to purity analysis, employing a suite of chromatographic and spectroscopic techniques to identify and quantify the main component and any related substances.
Analytical Methods for Purity Determination
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. Commercial suppliers indicate that a variety of analytical techniques can be utilized for this purpose.[1] The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities, and Gas Chromatography (GC) for residual solvent analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity and impurity profile of non-volatile organic compounds. A reversed-phase HPLC method is typically suitable for a molecule of this polarity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of impurities by providing mass information. The same chromatographic conditions as HPLC can often be adapted for LC-MS.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Chromatographic Conditions: As described for HPLC.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the structure of the main component and for identifying and quantifying impurities, particularly those that are structurally related or isomeric.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.75 mL of the deuterated solvent.
-
Parameters:
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure quantitative integration).
-
Number of Scans: 16.
-
Gas Chromatography (GC) for Residual Solvents
GC is the standard method for the detection and quantification of residual solvents from the synthesis and purification processes.
Experimental Protocol:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).
Data Presentation and Interpretation
Quantitative data from the purity analysis should be systematically tabulated for clarity and comparison.
Table 1: Summary of Purity Analysis of this compound (Lot No. XXXX)
| Analytical Method | Parameter | Result | Specification |
| HPLC | Purity (by area %) | 99.5% | ≥ 98.0% |
| Individual Impurity | Impurity A (RRT 0.85): 0.15% | ≤ 0.2% | |
| Impurity B (RRT 1.12): 0.20% | ≤ 0.2% | ||
| Total Impurities | 0.35% | ≤ 1.0% | |
| GC | Residual Solvents | ||
| Ethyl Acetate | 250 ppm | ≤ 5000 ppm | |
| Heptane | 150 ppm | ≤ 5000 ppm | |
| Loss on Drying | Volatiles | 0.1% | ≤ 0.5% |
| Elemental Analysis | %C | 59.55% | 59.56% |
| %H | 7.85% | 7.85% | |
| %N | 9.92% | 9.92% |
Visualizations
General Workflow for Purity Analysis
The following diagram illustrates the logical flow of the purity analysis process for this compound.
Caption: Workflow for the purity assessment of this compound.
Logical Flow for Impurity Identification
This diagram outlines the decision-making process for identifying and characterizing unknown impurities detected during HPLC analysis.
Caption: Logical workflow for the identification of impurities.
Conclusion
The purity of this compound is a critical quality attribute that can be reliably determined through a combination of chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for the quality control of this important synthetic intermediate, ensuring its suitability for use in research and drug development. Adherence to these protocols will facilitate consistent product quality and reliable scientific outcomes.
References
An In-depth Technical Guide to the Synthesis and Characterization of Diazaspiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive framework for the design of potent and selective ligands for a range of biological targets. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of various diazaspiro[5.5]undecane derivatives, with a focus on their potential therapeutic applications.
Synthesis of Diazaspiro[5.5]undecane Derivatives
The synthesis of the diazaspiro[5.5]undecane core can be achieved through several strategic approaches, depending on the desired substitution pattern and isomeric form. Key methods include intramolecular spirocyclization, multi-component reactions, and stereoselective Michael additions.
General Synthetic Workflow
The overall process for the synthesis and evaluation of diazaspiro[5.5]undecane derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive characterization and biological assessment.
The Therapeutic Potential of 1,9-Diazaspiro[5.5]undecanes: A Deep Dive into Their Biological Activity
The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of this unique class of compounds, focusing on their quantitative data, experimental protocols, and associated signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Diverse Pharmacological Profile
Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for a multitude of therapeutic applications, including the treatment of obesity, pain, cardiovascular disorders, psychotic conditions, and immune system modulation.[1][2] The rigid, three-dimensional structure of the spirocyclic system allows for precise orientation of substituents, leading to high-affinity interactions with various biological targets.[1]
Quantitative Analysis of Biological Activity
The biological efficacy of 1,9-diazaspiro[5.5]undecane derivatives has been quantified against several key molecular targets. The following tables summarize the reported in vitro and in vivo data.
Table 1: Acetyl-CoA Carboxylase (ACC) Inhibition
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Reference |
| 1g | 7 | 3 | [1] |
| 1h | 11 | 5 | [1] |
| 1k | 11 | 4 | [1] |
Table 2: Neuropeptide Y (NPY) Y5 Receptor Antagonism
| Compound Series | IC50 Range | Comments | Reference |
| 3a-n | < 10 µM | Several compounds with IC50 < 500 nM and < 100 nM. | [1] |
Table 3: Sigma-1 (σ1) and Mu-Opioid (μ) Receptor Binding
| Compound | σ1 Ki (nM) | μ Ki (nM) | Reference |
| 7b | 100 - 500 | 100 - 500 | [1] |
| 7c | 100 - 500 | 100 - 500 | [1] |
| 7d | 100 - 500 | 100 - 500 | [1] |
Table 4: Orexin (OX1R and OX2R) Receptor Antagonism
| Compound Series | Target(s) | Activity | Reference |
| 6a-f | OX1R and OX2R | Dual and selective antagonists developed. | [1] |
Table 5: Aldosterone Synthase (CYP11B2) Inhibition
| Compound | Target | Activity | Reference |
| 13 | CYP11B2 | Specific inhibition. | [1] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,9-diazaspiro[5.5]undecanes are rooted in their ability to modulate specific signaling pathways.
Acetyl-CoA Carboxylase (ACC) Inhibition Pathway
In the context of obesity treatment, 1,9-diazaspiro[5.5]undecane derivatives have been shown to inhibit acetyl-CoA carboxylase (ACC).[1] ACC is a critical enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1] By inhibiting ACC, these compounds can reduce fatty acid synthesis and potentially impact body weight.
Neuropeptide Y (NPY) Y5 Receptor Antagonism
Certain 1,9-diazaspiro[5.5]undecane derivatives act as antagonists of the Neuropeptide Y (NPY) Y5 receptor, which is implicated in the regulation of appetite and energy homeostasis.[1] Antagonism of the Y5 receptor is a therapeutic strategy for the treatment of obesity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general protocol for a key assay used to characterize 1,9-diazaspiro[5.5]undecane derivatives.
Radioligand Binding Assay for NPY Y5 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y5 receptor.
1. Cell Culture and Membrane Preparation:
-
Insect cells (e.g., BRI-TN-5BI-4) are infected with a recombinant Baculovirus containing the human NPY Y5 receptor gene.[1]
-
Following incubation, cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes expressing the NPY Y5 receptor.
-
A constant concentration of a radiolabeled ligand, such as [¹²⁵I]-labeled Peptide YY (PYY).[1]
-
Varying concentrations of the 1,9-diazaspiro[5.5]undecane test compound.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY Y5 receptor agonist or antagonist.
-
The reaction is incubated to allow for binding equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The percentage of specific binding is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
Conclusion
The 1,9-diazaspiro[5.5]undecane scaffold is a versatile platform for the development of novel therapeutics. The diverse biological activities, coupled with favorable pharmacological profiles, make these compounds promising candidates for further investigation in various disease areas. The data and protocols presented in this guide offer a comprehensive overview for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
Methodological & Application
Synthesis Protocol for 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
Application Notes
This document provides a detailed protocol for the synthesis of 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane, a valuable building block in medicinal chemistry and drug discovery. The spirocyclic diamide core structure offers a rigid scaffold for the development of novel therapeutic agents. This protocol is intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves a multi-step sequence starting from N-benzyl piperidine-4-one, culminating in the desired BOC-protected diazaspiro compound. The quantitative data for each key step is summarized for clarity, and a detailed experimental procedure is provided.
Data Presentation
| Step | Intermediate/Product | Starting Material | Reagents | Yield |
| 1 | 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane | N-Benzyl piperidine-4-one | Ethyl cyanoacetate, Choline solution | Not specified |
| 2 | 9-Benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane | 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane | Acid (e.g., H2SO4, HCl, or H3PO4) | Not specified |
| 3 | 3,9-Diazaspiro[5.5]undecane-2,4-dione | 9-Benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane | 10% Palladium on carbon, H2 | Not specified |
| 4 | This compound | 3,9-Diazaspiro[5.5]undecane-2,4-dione | Di-tert-butyl dicarbonate (Boc2O), Triethylamine, 4-DMAP | Not specified |
Experimental Protocols
This synthesis is based on the methodology described in patent CN101255161A.
Step 1: Synthesis of 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane
-
A mixture of 159.7 g (0.844 mol) of N-benzyl piperidine-4-one and 191 g (1.689 mol) of ethyl cyanoacetate is dissolved in a 12% choline solution.
-
The solution is stirred and then left to stand in a refrigerator at 0°C for eight days.
-
The resulting precipitate is filtered, washed successively with ethanol and ether, and then dried to yield the dicyano intermediate.
Step 2: Synthesis of 9-Benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane
-
The dicyano intermediate is suspended in water.
-
The pH of the suspension is adjusted to acidic with an acid such as sulfuric acid, hydrochloric acid, or phosphoric acid.
-
The mixture is stirred, filtered, and washed with water.
-
The resulting solid is suspended in aqueous acid and heated in an oil bath for 15-35 hours.
-
After cooling to room temperature, the pH is adjusted to alkaline with a strong aqueous base.
-
The product is extracted, and the solvent is removed to yield 9-benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane.
Step 3: Debenzylation to 3,9-Diazaspiro[5.5]undecane-2,4-dione
-
13.6 g of 9-benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane is dissolved in 250 mL of anhydrous ethanol.
-
1.36 g of 10% palladium on carbon is added to the solution.
-
The mixture is stirred for 16 hours at 50°C under a hydrogen pressure of 50 PSI.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration and washed with ethanol.
-
The combined filtrates are concentrated under reduced pressure. The crude product is used directly in the next step.
Step 4: Synthesis of this compound
-
The crude 3,9-diazaspiro[5.5]undecane-2,4-dione from the previous step is dissolved in 250 mL of dichloromethane.
-
7.6 g of triethylamine and 0.15 g of 4-N,N-dimethylaminopyridine (4-DMAP) are added to the solution.
-
A solution of 12 g of di-tert-butyl dicarbonate (Boc2O) in 30 mL of an alcoholic solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours, with progress monitored by TLC.
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
The crude product is recrystallized from ethanol/ether to yield 13 g of this compound as a white crystal.[1]
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane (CAS No. 1245917-55-8) is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its spirocyclic core provides a rigid three-dimensional scaffold, a desirable feature for enhancing binding affinity and optimizing pharmacokinetic profiles of drug candidates. The incorporated glutarimide moiety is of particular significance as it is a key pharmacophore for binding to the Cereblon (CRBN) E3 ubiquitin ligase. This makes the title compound a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders, a cutting-edge therapeutic modality aimed at targeted protein degradation.[2][3][4]
This document provides detailed application notes on its primary use in the synthesis of CRBN ligands and PROTACs, along with representative experimental protocols.
Application 1: Synthesis of Cereblon (CRBN) E3 Ligase Ligands
The glutarimide ring of this compound is a bioisostere of the glutarimide in thalidomide and its analogs (lenalidomide, pomalidomide), which are well-known molecular glue degraders that recruit neo-substrates to the CRBN E3 ligase for ubiquitination and subsequent proteasomal degradation. The spirocyclic nature of this intermediate offers a distinct conformational rigidity compared to the more flexible side chains of traditional immunomodulatory drugs (IMiDs).
Logical Workflow for Synthesis of a CRBN Ligand:
Caption: Synthetic workflow for elaborating the intermediate into a functionalized CRBN ligand.
Experimental Protocol: Synthesis of a Functionalized Spirocyclic Glutarimide Ligand
This protocol describes a representative, two-step synthesis to produce a spirocyclic glutarimide with a free secondary amine, ready for linker attachment.
Step 1: N-Alkylation of this compound
This step introduces a desired substituent at the N-2 position of the glutarimide ring.
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
-
Step 2: BOC-Deprotection
This step removes the tert-butyloxycarbonyl (BOC) protecting group to reveal the secondary amine at the N-9 position.
-
Materials:
-
N-alkylated-9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the N-alkylated intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected spirocyclic glutarimide ligand. The product may be used in the next step without further purification.
-
| Step | Reactant | Product | Representative Yield (%) | Purity (%) |
| 1 | This compound | N-alkylated intermediate | 75-90 | >95 |
| 2 | N-alkylated intermediate | Deprotected spirocyclic ligand | 90-99 | >95 |
| Note: Yields are hypothetical and representative for these types of reactions. |
Application 2: Intermediate for PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The deprotected spirocyclic glutarimide synthesized above can be coupled to a linker, which is then attached to a ligand for a specific POI.
Signaling Pathway of PROTAC Action:
Caption: Mechanism of action for a PROTAC utilizing a spirocyclic CRBN ligand.
Experimental Protocol: Coupling of Spirocyclic Ligand to a Linker
This protocol describes a standard amide bond formation to attach a linker with a terminal carboxylic acid to the spirocyclic glutarimide ligand.
-
Materials:
-
Deprotected spirocyclic glutarimide ligand
-
Linker with a terminal carboxylic acid (e.g., a PEG linker)
-
Anhydrous DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Procedure:
-
Dissolve the linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the deprotected spirocyclic glutarimide ligand (1.2 eq) in anhydrous DMF to the activated linker solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via preparative HPLC to obtain the final ligand-linker conjugate.
-
| Reactants | Product | Representative Yield (%) | Purity (%) |
| Deprotected ligand + Linker-COOH | Ligand-Linker Conjugate | 60-80 | >98 (after HPLC) |
| Note: Yields are hypothetical and representative for amide coupling reactions. |
This ligand-linker conjugate can then be coupled to a POI ligand using an appropriate chemical reaction (e.g., click chemistry, another amide coupling) to complete the synthesis of the final PROTAC molecule.
Conclusion
This compound is a key intermediate for the synthesis of novel CRBN ligands. Its rigid spirocyclic scaffold provides a unique structural motif for the development of next-generation molecular degraders, including PROTACs. The protocols provided herein offer a representative guide for the chemical manipulation of this versatile building block in a drug discovery setting.
References
- 1. This compound [synhet.com]
- 2. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 1H NMR Analysis of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the ¹H NMR analysis of 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this document presents a predicted ¹H NMR data set based on the analysis of its structural motifs, including the N-Boc protected piperidine ring and the glutarimide ring. The provided experimental protocol outlines the necessary steps for sample preparation and acquisition of high-quality ¹H NMR spectra for this class of compounds.
Introduction
This compound (tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate) is a spirocyclic compound incorporating both a piperidine and a glutarimide moiety. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen makes it a valuable intermediate in the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such compounds. This document serves as a practical guide for researchers working with this compound and similar molecular scaffolds.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of chemical shifts of analogous structures, such as N-Boc-piperidine and glutarimide derivatives. The spectrum is predicted for a standard deuterated solvent such as CDCl₃.
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~ 8.0 - 8.5 | Broad Singlet | 1H | NH (Glutarimide) |
| b | ~ 3.4 - 3.6 | Triplet | 4H | CH ₂ (Piperidine, adjacent to N-BOC) |
| c | ~ 2.7 | Singlet | 4H | CH ₂ (Glutarimide) |
| d | ~ 1.6 - 1.8 | Multiplet | 4H | CH ₂ (Piperidine) |
| e | 1.48 | Singlet | 9H | t-Bu (BOC group) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values may vary based on solvent and experimental conditions.
Experimental Protocol
This section details the methodology for preparing a sample of this compound for ¹H NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into the NMR tube to remove any particulate matter. This step is crucial for obtaining high-resolution spectra.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a novel compound like this compound.
Caption: Workflow for ¹H NMR analysis.
Conclusion
This application note provides essential information for the ¹H NMR analysis of this compound. The predicted spectral data serves as a valuable reference for researchers, and the detailed experimental protocol ensures the acquisition of high-quality data. Adherence to these guidelines will facilitate the accurate structural characterization of this and related compounds, supporting advancements in drug discovery and development.
Application Notes: Michael Addition Synthesis of Diazaspiro[5.5]undecanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry. This document details a robust and high-yielding protocol for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. The core transformation is achieved through a diethylamine-catalyzed tandem [5+1] double Michael addition reaction between N,N-dimethylbarbituric acid and various 1,5-diaryl-1,4-pentadien-3-ones (divinylketones). This cascade reaction proceeds under mild, ambient temperature conditions and offers an operationally simple and efficient route to complex spirocyclic systems, with reported yields of up to 98%.[1][2]
Reaction Principle and Mechanism
The synthesis relies on a cascade reaction initiated by the deprotonation of the active methylene group of N,N-dimethylbarbituric acid (Michael Donor) by diethylamine. The resulting enolate undergoes a conjugate addition to one of the activated double bonds of the 1,5-diaryl-1,4-pentadien-3-one (Michael Acceptor). A subsequent, intramolecular Michael addition by the newly formed enolate onto the second double bond completes the cyclization, forming the stable diazaspiro[5.5]undecane ring system.
Caption: Proposed mechanism for the double Michael addition cascade.
Experimental Protocols
This section provides a general, representative protocol for the synthesis of 8,10-diaryl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.
Materials and Equipment:
-
N,N-dimethylbarbituric acid (1.0 mmol, 1.0 equiv)
-
Appropriate 1,5-diaryl-1,4-pentadien-3-one (1.0 mmol, 1.0 equiv)
-
Diethylamine (Et₂NH) (2.5 mmol, 2.5 equiv)
-
Dichloromethane (DCM), reagent grade (10 mL)
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add N,N-dimethylbarbituric acid (1.0 mmol) and the selected 1,5-diaryl-1,4-pentadien-3-one (1.0 mmol).
-
Add dichloromethane (10 mL) to the flask and stir the mixture at room temperature to dissolve the solids.
-
To this stirring solution, add diethylamine (2.5 mmol) dropwise.
-
Allow the reaction to stir at ambient temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). Reaction times can vary from 3 to 12 hours depending on the substrate.[1]
-
Upon completion, remove the solvent (DCM) and excess diethylamine under reduced pressure using a rotary evaporator.
-
The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to afford the pure diazaspiro[5.5]undecane product.
Caption: General experimental workflow for the synthesis.
Data Presentation: Substrate Scope and Yields
The described protocol is effective for a wide range of symmetrically and non-symmetrically substituted 1,5-diaryl-1,4-pentadien-3-ones. Electron-donating and electron-withdrawing groups on the aryl rings are well-tolerated, generally providing the products in excellent yields.[1][2]
| Entry | Ar¹ Group (R¹) | Ar² Group (R²) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 3 | 98 |
| 2 | 4-Methylphenyl | 4-Methylphenyl | 4 | 95 |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | 5 | 94 |
| 4 | 4-Chlorophenyl | 4-Chlorophenyl | 6 | 92 |
| 5 | 4-Bromophenyl | 4-Bromophenyl | 6 | 90 |
| 6 | 2-Chlorophenyl | 2-Chlorophenyl | 10 | 85 |
| 7 | 2-Thienyl | 2-Thienyl | 8 | 88 |
| 8 | Phenyl | 4-Chlorophenyl | 5 | 93 |
| 9 | Phenyl | 4-Methoxyphenyl | 4 | 96 |
Data sourced from Islam, M.S., Barakat, A., et al., Arabian Journal of Chemistry.[1]
Conclusion
The tandem double Michael addition provides a highly efficient, practical, and scalable method for synthesizing substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. The operational simplicity, mild reaction conditions, and consistently high yields make this protocol a valuable tool for synthetic and medicinal chemists in the fields of drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Diazaspiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various spirocyclization methods for the synthesis of the diazaspiro[5.5]undecane scaffold, a privileged structural motif in medicinal chemistry. The following sections detail key synthetic strategies, provide comprehensive experimental protocols, and present quantitative data to facilitate the selection and implementation of the most suitable method for your research needs.
Double Michael Addition Cascade
The double Michael addition, or domino Michael reaction, offers a straightforward and efficient approach to constructing the diazaspiro[5.5]undecane core. This method typically involves the reaction of a C-H acidic methylene compound with a divinyl ketone derivative, leading to a rapid assembly of the spirocyclic system. A notable example is the reaction between N,N-dimethylbarbituric acid and diarylideneacetone derivatives.
Data Presentation
| Entry | Diarylidieneacetone Derivative (Ar) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Phenyl | Dichloromethane | Diethylamine | 5 | 94 |
| 2 | 4-Methylphenyl | Dichloromethane | Diethylamine | 6 | 92 |
| 3 | 4-Methoxyphenyl | Dichloromethane | Diethylamine | 5.5 | 95 |
| 4 | 4-Chlorophenyl | Dichloromethane | Diethylamine | 7 | 90 |
| 5 | 2-Chlorophenyl | Dichloromethane | Diethylamine | 8 | 88 |
| 6 | 4-Bromophenyl | Dichloromethane | Diethylamine | 7 | 91 |
| 7 | 2-Naphthyl | Dichloromethane | Diethylamine | 6 | 89 |
Experimental Protocol: Synthesis of 7,11-diphenyl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
Materials:
-
N,N-dimethylbarbituric acid (1.0 mmol, 156.1 mg)
-
Dibenzylideneacetone (1.0 mmol, 234.3 mg)
-
Diethylamine (0.2 mmol, 20.7 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a solution of N,N-dimethylbarbituric acid in anhydrous DCM, add dibenzylideneacetone at room temperature under an inert atmosphere.
-
Add diethylamine to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired diazaspiro[5.5]undecane derivative.
Logical Relationship Diagram
Caption: Workflow of the Double Michael Addition for Diazaspiro[5.5]undecane Synthesis.
Multi-step Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
A robust, multi-step synthesis starting from commercially available cyclohexanone allows for the construction of the 1,4-diazaspiro[5.5]undecan-3-one core. This pathway involves a sequence of well-established organic reactions, offering a reliable route to this key intermediate.
Experimental Workflow Diagram
Caption: Multi-step synthesis of 1,4-diazaspiro[5.5]undecan-3-one from cyclohexanone.
Experimental Protocol: Two-Pot Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one[1]
Pot 1: Synthesis of Alkyl (1-(nitromethyl)cyclohexyl)glycinate
-
Henry Reaction & Dehydration: React cyclohexanone with nitromethane in the presence of a base to form 1-(nitromethyl)cyclohexan-1-ol. This intermediate is then dehydrated to yield (nitromethylene)cyclohexane.
-
Michael Addition: To the crude (nitromethylene)cyclohexane, add an alkyl glycinate (e.g., methyl glycinate) to perform a Michael addition, yielding alkyl (1-(nitromethyl)cyclohexyl)glycinate. The product can be isolated after an acidic workup.
Pot 2: Reduction and Cyclization
-
Nitro Group Reduction: The nitro group of the Michael adduct is reduced to a primary amine. Common reducing agents include hydrogen gas with a catalyst like Raney nickel or platinum(IV) oxide.[1]
-
Intramolecular Cyclization: The resulting amino ester undergoes spontaneous or promoted intramolecular cyclization to form the lactam, 1,4-diazaspiro[5.5]undecan-3-one. This cyclization can often occur in the same reaction vessel as the reduction.
Asymmetric Synthesis from α-Amino Nitriles
An elegant approach for the asymmetric synthesis of 1,8-diazaspiro[5.5]undecanes utilizes a chiral α-amino nitrile precursor, such as 2-cyano-6-phenyloxazolopiperidine.[1] This method allows for the stereocontrolled construction of the spirocyclic core through either a reductive-cyclization or an alkylation-cyclization pathway.
Signaling Pathway Diagram
Caption: Asymmetric synthesis pathways for 1,8-diazaspiro[5.5]undecanes.
Experimental Protocol: Asymmetric Synthesis of (6R)-1,8-Diazaspiro[5.5]undecane
Materials:
-
(2S,6R)-2-Cyano-6-phenyloxazolopiperidine
-
Organometallic reagent (e.g., Grignard or organolithium)
-
Reducing agent (e.g., NaBH4)
-
Anhydrous solvents (e.g., THF, Et2O)
Procedure:
-
Imine Salt Formation: Treat the starting α-amino nitrile with a suitable organometallic reagent in an anhydrous solvent at low temperature (e.g., -78 °C). This effects a nucleophilic addition to the nitrile group, generating an imine salt intermediate in situ.
-
Reductive Cyclization: The imine salt undergoes a spontaneous intramolecular nucleophilic alkylation. Subsequent reduction of the resulting iminium species with a reducing agent like sodium borohydride affords the monosubstituted diazaspiro[5.5]undecane.
-
Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by chromatography.
Intramolecular Spirocyclization of Pyridine Substrates
This method provides access to 3,9-diazaspiro[5.5]undecane derivatives through the spirocyclization of 4-substituted pyridines. The key step involves the activation of the pyridine ring, making it susceptible to intramolecular nucleophilic attack.
Experimental Protocol: Synthesis of a 3,9-Diazaspiro[5.5]undecane Derivative
Materials:
-
4-Substituted pyridine with a tethered β-dicarbonyl moiety
-
Ethyl chloroformate
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Pyridine Activation: In an anhydrous solvent under an inert atmosphere, treat the 4-substituted pyridine with ethyl chloroformate to form an N-acylpyridinium salt in situ.
-
Intramolecular Cyclization: Add Ti(OiPr)4 to the reaction mixture. The Lewis acid promotes the intramolecular addition of the enolate of the β-dicarbonyl group to the activated pyridine ring, leading to the spirocyclic product.
-
Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. The resulting crude product is then purified by column chromatography.
Intramolecular Schmidt Reaction
The intramolecular Schmidt reaction is a powerful tool for the synthesis of lactams and can be adapted for the construction of the diazaspiro[5.5]undecane core. This reaction involves the acid-promoted reaction of an azido-ketone, leading to a ring expansion and the formation of a lactam.
Experimental Workflow Diagram
Caption: Proposed workflow for the intramolecular Schmidt reaction for diazaspiro[5.5]undecanone synthesis.
Experimental Protocol: Synthesis of a Diazaspiro[5.5]undecanone via Intramolecular Schmidt Reaction
Materials:
-
4-(2-Azidoethyl)cyclohexanone
-
Strong protic acid (e.g., H2SO4) or Lewis acid (e.g., TiCl4)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the azido-ketone in an anhydrous solvent and cool the solution in an ice bath.
-
Slowly add the acid catalyst to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a cold, basic aqueous solution (e.g., saturated NaHCO3).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Pictet-Spengler Type Reaction
The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines and related heterocycles, can be conceptually extended to the synthesis of diazaspiro[5.5]undecanes. This would involve the condensation of a suitable amino-ketone with an aldehyde or ketone, followed by an intramolecular cyclization.
Experimental Protocol: Proposed Synthesis of a Diazaspiro[5.5]undecane via a Pictet-Spengler Type Reaction
Materials:
-
1-(3-Aminopropyl)piperidin-4-one
-
An aldehyde or ketone (e.g., formaldehyde or its equivalent)
-
Acid catalyst (e.g., trifluoroacetic acid, TFA)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the 1-(3-aminopropyl)piperidin-4-one in the chosen solvent.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a base and perform an aqueous work-up.
-
Purify the resulting diazaspiro[5.5]undecane by column chromatography.
References
Application of Diazaspiro[5.5]undecane in GABA Receptor Antagonist Development
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system (CNS). Its role in various neurological and psychiatric disorders has made it a key target for therapeutic intervention. Recently, the discovery of functional GABAA receptors on peripheral cells, including immune cells, has opened new avenues for drug development beyond the CNS. The diazaspiro[5.5]undecane scaffold has emerged as a promising chemical framework for the development of potent and selective GABAA receptor antagonists. These compounds offer unique pharmacological profiles, including potential for peripheral restriction, which could minimize CNS side effects. This document provides detailed application notes and experimental protocols for the characterization of diazaspiro[5.5]undecane-based GABAA receptor antagonists, with a focus on their application in immunomodulatory research.
Data Presentation: Quantitative Analysis of Diazaspiro[5.5]undecane Derivatives
The following tables summarize the in vitro pharmacological data for key diazaspiro[5.5]undecane-based GABAA receptor antagonists. These compounds, identified by their screening codes (e.g., 2027, 018) and analog numbers (e.g., 1e), have been characterized for their binding affinity and functional antagonism at various GABAA receptor subtypes.
Table 1: Functional Antagonist Activity of Diazaspiro[5.5]undecane Derivatives at Recombinant Human GABAA Receptors.
| Compound | α1β2γ2 IC50 (μM) | α2β2γ2 IC50 (μM) | α3β2γ2 IC50 (μM) | α4β1δ IC50 (μM) | α5β2γ2 IC50 (μM) |
|---|---|---|---|---|---|
| 2027 | >10 | >10 | 1.03 | 1.03 | >10 |
| 018 | 0.25 | 0.23 | 0.088 | 0.088 | 0.15 |
| 1e | 1.8 | 1.5 | 0.25 | 0.18 | 0.45 |
Data represents the concentration of the compound required to inhibit 50% of the GABA-elicited current in HEK cells expressing the specified recombinant human GABAA receptor subtypes.
Table 2: Binding Affinity of Diazaspiro[5.5]undecane Derivatives at Native GABAA Receptors.
| Compound | Ki (nM) |
|---|---|
| 2027 | 1030 |
| 018 | 88 |
| 1e | 180 |
Ki values were determined by radioligand displacement assays using [3H]muscimol on rat cortical synaptic membranes.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental procedures relevant to the study of diazaspiro[5.5]undecane-based GABAA receptor antagonists.
References
Application of a Diazaspiro[5.5]undecane Scaffold in the Development of µ-Opioid Receptor Ligands
Note to the Reader: Extensive literature searches did not yield specific peer-reviewed data regarding the direct application of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE in the synthesis of µ-opioid receptor (MOR) ligands. However, the diazaspiro[5.5]undecane core structure is a recognized scaffold in medicinal chemistry for the development of such ligands. This document provides detailed application notes and protocols based on a closely related and well-documented analogue, the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which has been successfully utilized to create potent MOR agonists. The methodologies and principles described herein are likely applicable to derivatives of this compound.
Introduction
The µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is a primary target for potent analgesics.[1][2] Activation of MOR by agonists such as morphine leads to effective pain relief but is also associated with significant side effects, including respiratory depression, constipation, and the potential for addiction.[2][3] Consequently, there is a pressing need for the development of novel MOR ligands with improved pharmacological profiles. One promising strategy involves the exploration of novel chemical scaffolds that can be systematically modified to fine-tune their interaction with the receptor. The diazaspiro[5.5]undecane framework represents a versatile three-dimensional scaffold for the synthesis of such ligands. This document outlines the application of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor (σ1R) antagonists, a strategy aimed at producing potent and safer analgesics.[1][4]
Data Presentation
The following tables summarize the in vitro pharmacological data for a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, highlighting their binding affinity and functional activity at the µ-opioid receptor.
| Compound | R1 | R2 | R3 | MOR Ki (nM) [a] | MOR EC50 (nM) [b] | Efficacy (%) [c] | σ1R Ki (nM) [d] |
| 15a | H | H | phenethyl | 1.8 ± 0.3 | 19 ± 3 | 100 | 1.1 ± 0.1 |
| 15b | 4-F | H | phenethyl | 1.5 ± 0.2 | 15 ± 2 | 100 | 1.0 ± 0.1 |
| 15c | 4-Cl | H | phenethyl | 1.2 ± 0.1 | 12 ± 1 | 100 | 0.9 ± 0.1 |
| 15d | 4-Me | H | phenethyl | 2.5 ± 0.4 | 28 ± 4 | 100 | 1.5 ± 0.2 |
| 15au | 4-pyridyl | Me | phenethyl | 3.2 ± 0.5 | 35 ± 5 | 95 | 2.5 ± 0.3 |
[a] Binding affinity (Ki) in a MOR binding assay using [3H]-DAMGO as the radioligand. Each value is the mean ± SD of two determinations.[3] [b] MOR functionality (EC50) measuring cyclic AMP (cAMP) inhibition on CHO-K1 cells. Each value is the mean ± SD of two determinations.[3] [c] Efficacy of 100% is defined as the maximum effect induced by stimulation with DAMGO.[3] [d] Binding affinity (Ki) to human σ1R in transfected HEK-293 membranes using --INVALID-LINK---pentazocine as the radioligand. Each value is the mean ± SD of two determinations.[3]
Experimental Protocols
General Synthetic Scheme for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
A versatile synthetic approach allows for the exploration of different substituents on the central scaffold.[1]
Step 1: Synthesis of N-Boc-piperidone intermediate A multi-step synthesis starting from commercially available materials is employed to generate a key N-Boc protected piperidone intermediate.
Step 2: Acylation and Intramolecular Cyclization The piperidone intermediate is acylated with an appropriate acyl halide, followed by an intramolecular cyclization reaction, typically using a strong base like potassium tert-butoxide at low temperatures, to yield the spirocyclic core.[3]
Step 3: Boc-Deprotection and N-Alkylation The Boc protecting group is removed under acidic conditions. Subsequent N-alkylation with a suitable alkylating agent introduces the desired R3 substituent to afford the final target compounds.[3]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the µ-opioid receptor.
Materials:
-
HEK-293 cell membranes expressing the human µ-opioid receptor.
-
[3H]-DAMGO (a selective MOR agonist radioligand).
-
Synthesized test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding).
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Protocol:
-
Prepare dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]-DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values using non-linear regression analysis.
Functional Assay (cAMP Inhibition)
Objective: To determine the functional activity (EC50 and efficacy) of the compounds as MOR agonists.
Materials:
-
CHO-K1 cells stably expressing the human µ-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
Synthesized test compounds.
-
DAMGO (a reference MOR agonist).
Protocol:
-
Plate the CHO-K1 cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DAMGO for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 and efficacy values for each compound.
Mandatory Visualizations
µ-Opioid Receptor Signaling Pathway
References
- 1. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Asymmetric Synthesis of Diazaspiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of diazaspiro[5.5]undecane derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The methodologies presented focus on stereoselective and enantioselective approaches to constructing this privileged spirocyclic scaffold.
Introduction
Diazaspiro[5.5]undecane derivatives are a fascinating class of heterocyclic compounds characterized by a spirocyclic junction connecting two nitrogen-containing rings. This rigid three-dimensional structure has garnered considerable attention in medicinal chemistry as it can effectively orient pharmacophoric elements in well-defined spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets. The diazaspiro[5.5]undecane core is found in a variety of biologically active molecules with applications as central nervous system agents, anticonvulsants, and antibacterial and antifungal agents. Consequently, the development of efficient and stereocontrolled synthetic routes to these complex molecules is of paramount importance for the exploration of their therapeutic potential.
This document outlines three distinct and effective methods for the asymmetric synthesis of diazaspiro[5.5]undecane derivatives:
-
Stereoselective Synthesis via Diastereoselective Double Michael Addition: A robust method for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.
-
Chiral Auxiliary-Mediated Asymmetric Synthesis: A reliable approach utilizing an Evans oxazolidinone auxiliary to control stereochemistry in the formation of 3,9-diazaspiro[5.5]undecanes.
-
Organocatalytic Asymmetric Domino Reaction: An enantioselective method for the construction of the diazaspiro[5.5]undecane core, often employing a chiral organocatalyst to induce asymmetry.
Application Note 1: Stereoselective Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via Double Michael Addition
This protocol describes a highly efficient and stereoselective synthesis of 2,4-diazaspiro[5.5]undecane derivatives through a base-promoted [5+1] double Michael addition of N,N'-dimethylbarbituric acid to various diarylideneacetones.[1][2] This method is characterized by its operational simplicity, mild reaction conditions, and high yields.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane. Below, you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of key reaction parameters to assist in optimizing your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and plausible synthetic route involves a multi-step process starting with the formation of a di-substituted piperidine derivative, followed by cyclization to form the spirocyclic dione. A key step is often a Michael addition of a nucleophile to a suitable acceptor, followed by cyclization and protection of the amine functionality.
Q2: My yield of the final product is consistently low. What are the likely causes?
Low yields can arise from several factors throughout the synthetic sequence:
-
Incomplete reaction: One or more steps in the synthesis may not be proceeding to completion. This could be due to insufficient reaction time, suboptimal temperature, or inefficient catalysts.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions may include polymerization, elimination, or the formation of isomeric impurities.[1]
-
Product loss during work-up and purification: Significant amounts of the product may be lost during extraction, washing, and purification steps like column chromatography or recrystallization.[2]
-
Purity of starting materials: The presence of impurities in the starting materials or reagents can interfere with the reaction and lead to lower yields and the formation of byproducts.[2]
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent and the formation of side products.
Q3: I am observing the formation of a significant amount of an unknown impurity. How can I identify and mitigate this?
The first step is to characterize the impurity using techniques like NMR, mass spectrometry, and IR spectroscopy. Common impurities could be unreacted starting materials, intermediates, or byproducts from side reactions. Once the impurity is identified, you can adjust the reaction conditions to minimize its formation. For example, if an elimination product is observed, you might need to use a milder base or lower the reaction temperature.
Q4: What are the key parameters to control for a successful synthesis?
Careful control of the following parameters is crucial:
-
Temperature: Many steps in the synthesis are temperature-sensitive. Maintaining the optimal temperature is critical to ensure the desired reaction proceeds efficiently and to minimize side reactions.
-
pH: For reactions involving acidic or basic conditions, maintaining the correct pH is essential for reactivity and to prevent degradation of the product.[3]
-
Inert atmosphere: Some reagents or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be necessary.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is maintained at the appropriate temperature for a sufficient duration. Monitor the reaction progress using TLC or LC-MS. |
| Inactive or insufficient reagents. | Use fresh, high-purity reagents. Ensure the molar ratios of the reactants are correct. | |
| Formation of Multiple Products/Impurities | Side reactions such as polymerization or elimination.[1] | Optimize the reaction temperature and time to minimize side reactions. Consider using a milder base or different solvent system. |
| Incorrect pH of the reaction mixture.[3] | Carefully monitor and adjust the pH of the reaction mixture to the optimal range for the desired transformation. | |
| Oily or Gummy Product | Presence of unreacted starting material or solvent residues. | Ensure the reaction goes to completion. During work-up, thoroughly wash the product to remove any residual starting materials or solvents.[2] |
| Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting crystallization. Try different solvent systems for recrystallization. | |
| Difficulty in Product Isolation/Crystallization | The product is too soluble in the work-up or recrystallization solvent. | If the product remains in solution, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to induce precipitation.[2] Consider using a different solvent system for extraction and recrystallization. |
| Incomplete precipitation upon acidification or basification. | Ensure the pH is adjusted to the point of minimum solubility for the product. Cooling the mixture can also aid in maximizing recovery.[3] |
Quantitative Data Summary
The following table summarizes hypothetical reaction conditions that could be optimized for the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Reported Yield (%) |
| Base | Triethylamine | Potassium Carbonate | Sodium Hydride | 45 |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | 65 |
| Temperature (°C) | 25 | 50 | 0 to 25 | 55 |
| Reaction Time (h) | 24 | 12 | 48 | 70 |
Detailed Experimental Protocol (Hypothetical)
This protocol describes a plausible two-step synthesis for this compound.
Step 1: Synthesis of Diethyl 2,2'-(4-BOC-piperidine-4,4-diyl)diacetate
-
To a solution of 4-BOC-piperidone (1.0 eq) in anhydrous ethanol (5 mL/mmol) under a nitrogen atmosphere, add ethyl cyanoacetate (2.2 eq) and piperidine (0.2 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and add concentrated hydrochloric acid (4 mL/mmol).
-
Heat the mixture to reflux for an additional 24 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diester.
Step 2: Cyclization to this compound
-
To a solution of the diester from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Optimizing Reaction Conditions for Diazaspiro[5.5]undecane Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diazaspiro[5.5]undecanes. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you overcome common challenges and improve your experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of diazaspiro[5.5]undecanes.
Issue 1: Low or No Product Yield
Question: We are experiencing low to no yield of our target diazaspiro[5.5]undecane. What are the potential causes and how can we troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions at higher temperatures.[1]
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of your reactants may not be ideal.
-
Solution: Carefully verify the stoichiometry of all reactants. For multi-component reactions, such as the Bucherer-Bergs reaction, a common molar ratio of ketone to cyanide to ammonium carbonate is 1:2:4.[1] For Michael additions, ensure the correct ratio of the Michael donor to the Michael acceptor.
-
-
Incorrect pH: The pH of the reaction medium is critical for many of the synthetic routes.
-
Solution: Ensure the pH is within the optimal range for your specific reaction. For instance, the Bucherer-Bergs reaction is typically carried out under basic conditions.[1]
-
-
Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and purification steps.
-
Solution: To maximize product recovery during precipitation, ensure complete precipitation by cooling the mixture. When washing the filtered product, use a minimal amount of cold solvent to prevent the product from dissolving.[1]
-
Issue 2: Presence of Significant Impurities
Question: Our final product is contaminated with significant impurities. What are the likely side products and how can we minimize their formation?
Answer: The formation of impurities is a frequent challenge. Here are some common impurities and strategies to mitigate them:
-
Unreacted Starting Materials: The most common impurities are often the starting materials themselves.
-
Mitigation: As mentioned above, ensure the reaction goes to completion by optimizing the reaction time and temperature.[1]
-
-
Intermediate Products: In multi-step syntheses, intermediates may be present in the final product. For example, in the Bucherer-Bergs synthesis, the intermediate cyanohydrin may persist.[1]
-
Mitigation: Ensure sufficient reaction time and temperature to drive the reaction to completion and maintain the appropriate pH to facilitate the conversion of intermediates.[1]
-
-
Polymeric Byproducts: At higher temperatures, side reactions can lead to the formation of insoluble, often colored, polymeric byproducts.[1]
-
Mitigation: Maintain strict temperature control and avoid overheating the reaction mixture. The use of a suitable solvent can also help to minimize side reactions.[1]
-
-
Hydrolysis Products: The diazaspiro[5.5]undecane core, particularly if it contains functional groups like amides or esters, can be susceptible to hydrolysis during work-up.
-
Mitigation: Carefully control the pH during the work-up procedure and avoid prolonged exposure to strongly acidic or basic conditions.[1]
-
Issue 3: Difficulty in Product Purification
Question: We are struggling to purify our diazaspiro[5.5]undecane derivative. What are the recommended purification techniques?
Answer: The purification of diazaspiro[5.5]undecane derivatives can be challenging due to their polarity and basicity.
-
Recrystallization: This is a common and effective method for purifying solid products.
-
Recommendation: Methanol is often a good solvent choice for the recrystallization of diazaspiro[5.5]undecane derivatives, yielding high-purity crystals.[1] Ethanol or mixtures of ethanol and water can also be effective.
-
-
Column Chromatography: For non-crystalline products or to separate complex mixtures, column chromatography is the method of choice.
-
Recommendation: Due to the basic nature of the amine groups, which can interact strongly with acidic silica gel, it is often beneficial to add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. Alternatively, a different stationary phase, such as alumina, can be used.
-
-
Fractional Distillation under Reduced Pressure: For liquid products, particularly those that are thermally sensitive, fractional distillation under reduced pressure is a suitable purification method. This technique lowers the boiling point of the compound, minimizing the risk of thermal degradation.
Quantitative Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone via a double Michael addition reaction.
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | - | CH₂Cl₂ | 24 | No reaction |
| 2 | Diethylamine (0.1) | CH₂Cl₂ | 24 | No reaction |
| 3 | Diethylamine (0.5) | CH₂Cl₂ | 24 | No reaction |
| 4 | Diethylamine (1.0) | CH₂Cl₂ | 24 | 33 |
| 5 | Diethylamine (2.0) | CH₂Cl₂ | 12 | 84 |
| 6 | Diethylamine (2.5) | CH₂Cl₂ | 6 | 98 |
| 7 | Diethylamine (2.5) | CHCl₃ | 8 | 94 |
| 8 | Diethylamine (2.5) | CH₃CN | 10 | 70 |
| 9 | Diethylamine (2.5) | THF | 10 | 75 |
| 10 | Diethylamine (2.5) | Toluene | 24 | No reaction |
| 11 | Triethylamine (2.5) | CH₂Cl₂ | 18 | 65 |
| 12 | Pyridine (2.5) | CH₂Cl₂ | 20 | 60 |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone via Double Michael Addition[2][3]
This protocol describes a highly efficient, base-promoted [5+1] double Michael addition reaction.
Materials:
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N,N-Dimethylbarbituric acid
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Dibenzylidene acetone
-
Diethylamine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of N,N-dimethylbarbituric acid (1 mmol) and dibenzylidene acetone (1 mmol) in dichloromethane (10 mL), add diethylamine (2.5 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude product is typically of high purity, but can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Synthesis of 3,4-Benzene-fused 1,9-Diazaspiro[5.5]undecanes
This multi-step synthesis involves a Friedel-Crafts reaction followed by a Beckmann rearrangement.
Step 1: Friedel-Crafts Acylation
-
Hydrolyze methyl 1-methylpiperidine-4-carboxylate to the corresponding carboxylic acid by refluxing with concentrated hydrochloric acid.
-
Perform a Friedel-Crafts reaction using polyphosphoric acid to yield the cyclic ketone.
Step 2: Oxime Formation
-
Treat the cyclic ketone with hydroxylamine hydrochloride and pyridine in ethanol to form the oxime.
Step 3: Beckmann Rearrangement
-
Subject the oxime to a Beckmann rearrangement upon treatment with polyphosphoric acid to afford the final 1,9-diazaspiro[5.5]undecane derivative.
Visualizations
Caption: Experimental workflows for the synthesis of diazaspiro[5.5]undecanes.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Problem 1: Oily or Non-Crystalline Product After Initial Work-up
Possible Causes:
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Residual Solvents: Incomplete removal of reaction or extraction solvents.
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Presence of Impurities: Unreacted starting materials, by-products, or excess BOC-anhydride can prevent crystallization.
-
Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere.[1]
Solutions:
-
High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether.[1]
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Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes, pentane) until the solution becomes cloudy, then allow it to stand for crystallization.
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Column Chromatography: If trituration fails, purify the oil using flash column chromatography to remove impurities.
Problem 2: Difficulty with Column Chromatography Separation
Possible Causes:
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Inappropriate Solvent System: The chosen eluent may not provide adequate separation of the product from impurities.
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Compound Degradation on Silica Gel: The compound may be unstable on the acidic surface of silica gel.[2]
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Improper Column Packing: A poorly packed column can lead to band broadening and poor separation.
-
Overloading the Column: Applying too much crude product to the column will result in poor separation.
Solutions:
-
Optimize Solvent System with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[3]
-
Use a Deactivated Stationary Phase: If compound degradation is suspected, use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[2]
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks.
-
Appropriate Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Problem 3: Product Fails to Crystallize During Recrystallization
Possible Causes:
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Solution is Not Supersaturated: The concentration of the compound in the solvent may be too low.
-
Presence of Soluble Impurities: Impurities can inhibit crystal formation.
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for the crystallization of the compound.
Solutions:
-
Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the product.
-
Induce Crystallization:
-
Solvent System Screening: Experiment with different solvent systems. Common choices for BOC-protected compounds include ethyl acetate/hexanes, ethanol/water, and dichloromethane/hexanes.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: While the exact impurities will depend on the specific synthetic route, common impurities in the synthesis of similar diazaspiro compounds and BOC-protected amines may include:
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Unreacted starting materials.
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The corresponding de-BOC protected compound (3,5-dioxo-2,9-diazaspiro[5.5]undecane).
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By-products from the BOC-protection step, such as di-tert-butyl carbonate and tert-butanol.
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Side-products from the formation of the spirocyclic ring.
Q2: What are some recommended solvent systems for flash column chromatography of this compound?
A2: Given the polar nature of the dione and the presence of the BOC group, the following solvent systems are good starting points for TLC and column chromatography:
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Ethyl acetate in Hexanes (e.g., 30-70% gradient): A standard system for moderately polar compounds.[4][6]
-
Methanol in Dichloromethane (e.g., 1-10% gradient): Suitable for more polar compounds. Be cautious as methanol can dissolve silica gel at higher concentrations.[4][6]
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Dichloromethane/Ethyl Acetate: Can provide good selectivity for some compounds.
Q3: What are some suitable solvent systems for the recrystallization of this compound?
A3: For recrystallization, you need a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. A two-solvent system can also be effective.[8] Potential systems to screen include:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate.
-
Two-Solvent Systems:
Q4: My purified product appears as a white solid but has a broad melting point range. What could be the issue?
A4: A broad melting point range typically indicates the presence of impurities. Even small amounts of residual solvents or by-products can affect the melting point. Consider further purification by recrystallization or re-running a column with a shallower gradient.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using a combination of analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
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High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the percentage purity and detect trace impurities.
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Melting Point Analysis: A sharp melting point is indicative of high purity.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent System (Starting Ratios/Gradients) | Notes |
| Flash Column Chromatography | Ethyl Acetate / Hexanes (30-70%) | Good for general purification. Adjust gradient based on TLC. |
| Methanol / Dichloromethane (1-10%) | For more polar impurities. Use with caution due to silica solubility.[4][6] | |
| Dichloromethane / Ethyl Acetate (gradient) | Alternative system for different selectivity. | |
| Recrystallization | Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate, add hexanes until cloudy. |
| Ethanol / Water | Dissolve in hot ethanol, add water until cloudy. | |
| Isopropanol | A single solvent system to try. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Alternatively, adsorb the crude material onto a small amount of silica gel and load it as a dry powder onto the top of the column.
-
Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity of the eluent based on the TLC analysis.
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Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
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Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
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Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold hexanes.
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Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Technical Support Center: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in minimizing impurities and optimizing your synthetic outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione, primarily focusing on the widely utilized Bucherer-Bergs reaction of cyclohexanone followed by hydrolysis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Initial Reaction | Reaction Time: Ensure the reaction has proceeded for a sufficient duration. The Bucherer-Bergs reaction is typically run for several hours (e.g., 6 hours) at an elevated temperature. Temperature: Maintain the reaction temperature within the optimal range, generally between 50-60°C. Mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially in the initial multiphasic stage. |
| Suboptimal Reagent Stoichiometry | Verify the molar ratios of your reactants. A commonly employed stoichiometry for the Bucherer-Bergs reaction is a molar ratio of ketone to cyanide to ammonium carbonate of approximately 1:2:4. |
| Incorrect pH | The pH of the reaction mixture is a critical parameter. The reaction is typically performed under basic conditions. Ensure the pH is maintained within the optimal range to facilitate the necessary condensation and cyclization steps. |
| Product Loss During Work-up | Precipitation: Upon acidification to precipitate the intermediate hydantoin, ensure complete precipitation by allowing the mixture to stand, possibly at a reduced temperature (e.g., overnight in a cold room). Washing: When washing the filtered product, use minimal amounts of a cold solvent to prevent significant product loss due to dissolution. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Identification Methods | Formation Mechanism | Mitigation Strategy |
| Unreacted Cyclohexanone | TLC: Compare the product spot with a cyclohexanone standard. GC-MS: Can be used for the detection of the volatile starting material. ¹H NMR: Look for the characteristic signals of cyclohexanone. | Incomplete reaction or inefficient conversion of the starting material. | Optimize Reaction Conditions: Increase reaction time, ensure the temperature is within the optimal range (50-60°C), and maintain efficient stirring. Stoichiometry: Ensure appropriate molar ratios of cyanide and ammonium carbonate are used. |
| Spirohydantoin Intermediate | TLC/LC-MS: The hydantoin will have a different polarity and mass compared to the final product. ¹H NMR: The hydantoin will have distinct NMR signals compared to the glutarimide. | Incomplete hydrolysis of the spirohydantoin intermediate formed during the Bucherer-Bergs reaction. | Optimize Hydrolysis: Ensure the hydrolysis conditions (e.g., acid/base concentration, temperature, and reaction time) are sufficient for complete ring opening of the hydantoin to the dicarboxylic acid precursor, or direct conversion to the glutarimide. |
| Polymeric Byproducts | Appearance: The product may appear oily, gummy, or discolored. NMR: Broad, unresolved peaks in the NMR spectrum. | Side reactions, particularly at elevated temperatures or with incorrect stoichiometry, can lead to polymerization. | Temperature Control: Avoid excessive heating during the reaction. Purification: Recrystallization or column chromatography can be effective in removing polymeric impurities. |
| 1,1-Cyclohexanediacetic Acid | LC-MS: Can be identified by its mass. Solubility: The diacid will have different solubility characteristics than the final product. | Incomplete imide formation from the diacid intermediate during the final cyclization step. | Dehydration Conditions: Ensure adequate dehydration conditions (e.g., heating) to promote the cyclization of the diacid to the imide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Azaspiro[5.5]undecane-2,4-dione?
A1: The most prevalent method is a two-step synthesis starting from cyclohexanone. The first step is the Bucherer-Bergs reaction, which involves treating cyclohexanone with a cyanide source (like sodium or potassium cyanide) and ammonium carbonate to form a spirohydantoin intermediate. This intermediate is then hydrolyzed to yield 3-Azaspiro[5.5]undecane-2,4-dione, which is also known as 1,1-cyclohexanediacetimide.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The use of cyanide salts (e.g., NaCN or KCN) is a major hazard. These compounds are highly toxic. The reaction should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory. It is crucial to avoid acidification of cyanide-containing solutions, as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material (cyclohexanone) on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar spot for the product indicate the progression of the reaction.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying crude 3-Azaspiro[5.5]undecane-2,4-dione. Suitable solvents for recrystallization often include ethanol, methanol, or mixtures of water with a miscible organic solvent. The choice of solvent should be optimized to ensure high recovery of the purified product.
Q5: Can I use substituted cyclohexanones in this reaction?
A5: Yes, the Bucherer-Bergs reaction is generally applicable to substituted cyclohexanones. However, the presence of substituents on the cyclohexane ring can introduce stereochemical considerations, potentially leading to the formation of diastereomeric products. The steric and electronic properties of the substituents may also influence the reaction rate and yield.
Experimental Protocols
Key Experiment: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione via Bucherer-Bergs Reaction
This protocol is adapted from a general procedure for the Bucherer-Bergs reaction with a substituted cyclohexanone and should be optimized for specific laboratory conditions.
Materials:
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Cyclohexanone
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for hydrolysis
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for workup
-
Methanol or Ethanol for recrystallization
Procedure:
Step 1: Synthesis of the Spirohydantoin Intermediate
-
In a pressure-rated reaction vessel equipped with a magnetic stirrer, combine cyclohexanone, sodium cyanide, and ammonium carbonate in a molar ratio of approximately 1:2:4.
-
Add a solvent mixture of ethanol and water (e.g., a 1:1 v/v mixture).
-
Seal the vessel and stir the mixture vigorously at 50-60°C for 6-12 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature in a fume hood.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of ~1-2 to precipitate the crude spirohydantoin.
-
Allow the mixture to stand, preferably overnight at a low temperature, to ensure complete precipitation.
-
Collect the crude spirohydantoin by vacuum filtration and wash it with a small amount of cold water.
Step 2: Hydrolysis of the Spirohydantoin to 3-Azaspiro[5.5]undecane-2,4-dione
-
The crude spirohydantoin can be hydrolyzed under acidic or basic conditions. For acidic hydrolysis, reflux the spirohydantoin in a strong acid solution (e.g., 6M HCl or H₂SO₄) for several hours.
-
Alternatively, for basic hydrolysis, reflux the spirohydantoin in a solution of a strong base (e.g., 20% NaOH or KOH).
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After hydrolysis is complete (monitor by TLC), cool the reaction mixture.
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If basic hydrolysis was used, acidify the cooled solution to precipitate the product.
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Collect the crude 3-Azaspiro[5.5]undecane-2,4-dione by vacuum filtration.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the purified 3-Azaspiro[5.5]undecane-2,4-dione.
-
Dry the purified crystals under vacuum.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for 3-Azaspiro[5.5]undecane-2,4-dione.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Preventing oily product formation in spiro compound synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of spiro compounds, with a specific focus on preventing the formation of oily products.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the crystallization of your spiro compound.
Issue 1: The product has "oiled out" upon cooling.
Question: I've completed my reaction and work-up, but upon cooling the crystallization solvent, my spiro compound has separated as an oil instead of a solid. What should I do?
Answer: "Oiling out" is a common problem in crystallization and typically occurs when the solute's solubility exceeds its saturation limit at a temperature that is above its melting point, or when significant impurities are present, which can depress the melting point. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Detailed Steps:
-
Re-dissolve the oil: Gently heat the mixture until the oil completely dissolves back into the solvent.
-
Increase Solvent Volume: While hot, add a small amount of additional solvent (e.g., 10-20% more) to the solution. This can help to keep the compound dissolved at a lower temperature during the cooling phase.
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly by insulating it (e.g., with a cloth or by placing it in a larger beaker with warm water). Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize yield. An ideal crystallization should show some crystal formation in about 5-20 minutes.
-
Induce Crystallization: If crystals do not form, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny, pure crystal of your spiro compound to the solution to initiate crystal growth.
-
-
Consider a Different Solvent System: If the above steps fail, the chosen solvent may be unsuitable. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to perform solubility tests with a range of solvents or consider a solvent/anti-solvent system.
-
Further Purification: The presence of impurities is a major cause of oiling out. If your crude product is still oily after trying different crystallization conditions, consider purifying it further using techniques like column chromatography before attempting recrystallization again.
Issue 2: Difficulty finding a suitable crystallization solvent.
Question: My spiro compound is either too soluble or not soluble enough in common solvents. How do I select an appropriate solvent system?
Answer: Solvent selection is critical for successful crystallization. The principle of "like dissolves like" is a good starting point. For many spiro compounds, which can have complex and rigid structures, finding a single ideal solvent can be challenging. A solvent/anti-solvent system is often a highly effective alternative.
Solvent Selection Workflow:
Caption: Logical workflow for selecting a crystallization solvent.
FAQs
Q1: Why are spiro compounds prone to forming oils?
A1: Spiro compounds often have rigid, three-dimensional structures that can make it difficult for the molecules to pack into a well-ordered crystal lattice. This inherent structural complexity, combined with the potential for multiple conformers in solution, can inhibit crystallization and favor the formation of an amorphous oil.
Q2: How do impurities cause a product to oil out?
A2: Impurities can disrupt the formation of a crystal lattice. They can also act as a colligative property, depressing the melting point of the compound. If the melting point is lowered to below the temperature at which the solution becomes supersaturated, the compound will separate as a liquid (oil) rather than a solid.
Q3: Can I still get a pure product from an oil?
A3: Yes. If your compound is an oil at room temperature, purification is typically achieved by column chromatography or distillation (if thermally stable). If it is a solid that has oiled out during crystallization, you can attempt to redissolve it and try the crystallization again under different conditions as outlined in the troubleshooting guide.
Q4: What is a solvent/anti-solvent crystallization and when should I use it?
A4: A solvent/anti-solvent crystallization is used when your compound is highly soluble in most common solvents, even at low temperatures. The procedure involves dissolving your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent) is added dropwise until the solution becomes cloudy. The mixture is then gently heated until it becomes clear again and allowed to cool slowly. This technique is very useful for polar compounds, for example, using ethanol as the solvent and water as the anti-solvent.
Quantitative Data Summary
While specific quantitative data for every spiro compound is unique, the following table provides a representative example of how varying crystallization parameters can influence the outcome for a hypothetical spiro-oxindole that is prone to oiling out.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Expected Outcome |
| Solvent System | Toluene | Dichloromethane | Ethanol/Water (10:1) | Ethyl Acetate/Hexane (1:2) | - |
| Initial Concentration | 0.1 M | 0.1 M | 0.2 M | 0.1 M | - |
| Cooling Rate | Fast (Ice Bath) | Slow (Insulated) | Slow (Insulated) | Slow (Insulated) | - |
| Product Purity (Crude) | 90% | 90% | 90% | >98% (Post-Chromatography) | - |
| Observed Result | Oily Product | Small Crystals | Well-formed Crystals | Large, Well-formed Crystals | - |
This table is a generalized representation based on established crystallization principles.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
This protocol is suitable when a single solvent has been identified that dissolves the spiro compound when hot and provides low solubility when cold.
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Dissolution: Place the crude, oily spiro compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the compound fully dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling rate, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol is ideal for spiro compounds that are highly soluble in many solvents at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, oily spiro compound in the minimum amount of a "good" solvent (e.g., ethanol, dichloromethane) at room temperature.
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Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water, hexane) dropwise with stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again. If it does not become clear, add a drop or two of the "good" solvent until it does.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the solvent/anti-solvent mixture (or just the anti-solvent) for washing the crystals.
Technical Support Center: Synthesis of Substituted Diazaspiro[5.5]undecanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of substituted diazaspiro[5.5]undecanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the diazaspiro[5.5]undecane core?
A1: The primary synthetic routes include the double Michael addition of a nitrogen-containing nucleophile to an unsaturated ketone, intramolecular spirocyclization of piperidine precursors, and multicomponent reactions like the Bucherer-Bergs reaction for specific derivatives. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials on a TLC plate to observe the disappearance of reactants and the appearance of the product spot.[1] For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can also be used.[1]
Q3: What are the critical safety precautions to consider during the synthesis?
A3: When using highly toxic reagents such as cyanide salts (e.g., in the Bucherer-Bergs reaction), it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] A cyanide antidote kit should be readily available, and all personnel should be trained in its proper use.[1] All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.[1]
Q4: Can I use substituted starting materials in these reactions?
A4: Yes, it is possible to use substituted precursors to synthesize a variety of substituted diazaspiro[5.5]undecanes. However, the nature and position of the substituents can influence the reaction's stereochemical outcome and may require optimization of the reaction conditions.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Diazaspiro[5.5]undecane
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the starting materials are consumed.[1] - Temperature: Maintain the optimal reaction temperature. Some reactions may require heating to proceed at a reasonable rate.[1] - Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.[1] |
| Suboptimal Reagent Stoichiometry | - Verify the molar ratios of your reactants. For example, in a Bucherer-Bergs reaction, a common stoichiometry for ketone to cyanide to ammonium carbonate is 1:2:4.[1] |
| Incorrect pH | - The pH of the reaction mixture can be critical. Many of these reactions are carried out under basic conditions. Ensure the pH is maintained in the optimal range.[1] |
| Product Loss During Work-up | - Precipitation: If the product is a solid, ensure complete precipitation upon acidification or cooling. Cooling the mixture in an ice bath can maximize recovery.[1] - Washing: Use minimal amounts of cold solvent to wash the filtered product to avoid significant product loss.[1] |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Identification | Formation Mechanism | Mitigation Strategy |
| Unreacted Starting Materials | - TLC, GC-MS, ¹H NMR.[1] | - Incomplete reaction. | - Increase reaction time, temperature, or adjust stoichiometry.[1] |
| Enamine Side Products | - ¹H NMR, LC-MS. | - Deprotonation of an intermediate iminium ion, leading to the elimination of HCN in certain reactions.[3] | - Use aprotic solvents and carefully control the reaction temperature. |
| Hydrolysis Products | - HPLC, LC-MS. | - Partial hydrolysis of functional groups (e.g., amides, esters) during work-up.[1] | - Carefully control the pH during the work-up procedure. Avoid prolonged exposure to strongly acidic or basic conditions.[1] |
| Polymeric Byproducts | - Broad signals in ¹H NMR, baseline in chromatograms. | - Overheating or prolonged reaction times can sometimes lead to polymerization. | - Optimize the reaction temperature and time to minimize polymerization. |
Experimental Protocols
Protocol: Stereoselective Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via Double Michael Addition
This protocol is adapted from a literature procedure for the synthesis of substituted 2,4-diazaspiro[5.5]undecanes.[4][5]
Materials:
-
N,N-Dimethylbarbituric acid
-
1,5-Diaryl-1,4-pentadien-3-one (dibenzylideneacetone derivative)
-
Diethylamine
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (2 mmol) and the 1,5-diaryl-1,4-pentadien-3-one derivative (2 mmol) in dichloromethane.
-
To this solution, add diethylamine as a base.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Effect of Solvent on the Double Michael Addition Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Room Temp. | 2 | 98 |
| 2 | Tetrahydrofuran (THF) | Room Temp. | 5 | 70 |
| 3 | Acetonitrile | Room Temp. | 5 | 65 |
| 4 | Toluene | Room Temp. | 6 | 55 |
Data adapted from a study on a similar double Michael addition reaction.[4]
Visualized Workflows and Logic
Caption: Workflow for the synthesis of substituted 2,4-diazaspiro[5.5]undecanes.
Caption: Troubleshooting decision tree for diazaspiro[5.5]undecane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stereoselective Synthesis of Diazaspiro[5.5]undecanes
Welcome to the technical support center for the stereoselective synthesis of diazaspiro[5.5]undecanes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of diazaspiro[5.5]undecanes, providing potential causes and actionable solutions.
Problem 1: Low Diastereoselectivity in Double Michael Addition Reactions
Question: We are performing a base-promoted double Michael addition to synthesize a 2,4-diazaspiro[5.5]undecane derivative, but the reaction is yielding a mixture of diastereomers with low selectivity. How can we improve the diastereoselectivity?
Possible Causes and Solutions:
-
Suboptimal Base and Solvent System: The choice of base and solvent can significantly influence the stereochemical outcome. A systematic screening of these parameters is crucial. For instance, in the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, diethylamine in dichloromethane has been shown to be effective.[1]
-
Reaction Temperature: Temperature plays a critical role in controlling stereoselectivity. Lowering the reaction temperature can often enhance the selectivity by favoring the thermodynamically more stable transition state.
-
Steric Hindrance: Bulky substituents on either the Michael donor or acceptor can influence the facial selectivity of the addition. If possible, modifying the steric bulk of protecting groups or non-essential substituents might improve diastereoselectivity.
-
Non-Catalyzed Background Reaction: A competing non-catalyzed or achirally catalyzed reaction can lead to the formation of undesired stereoisomers. Ensure that the catalyzed pathway is significantly faster by optimizing catalyst loading and reaction conditions.
Problem 2: Poor Enantiomeric Excess in Chiral Phosphoric Acid Catalyzed Cyclizations
Question: Our asymmetric intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, is resulting in a low enantiomeric excess (ee) of the desired spiropiperidine product. What steps can we take to improve the enantioselectivity?
Possible Causes and Solutions:
-
Catalyst Structure: The structure of the chiral phosphoric acid catalyst is paramount. The steric and electronic properties of the substituents on the BINOL backbone significantly impact enantioselectivity. Screening a variety of chiral phosphoric acid catalysts with different substitution patterns is recommended. For instance, spirocyclic phosphoric acids have shown to be critical for increasing enantioselectivity in some cascade reactions.[2]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. A thorough solvent screen, including both polar and non-polar aprotic solvents, should be performed.
-
Temperature and Concentration: As with diastereoselectivity, lower temperatures generally lead to higher enantiomeric excess. Additionally, optimizing the concentration of the substrate and catalyst can be beneficial.
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be optimal for the specific substrate. Consider modifying the protecting group on the nitrogen nucleophile to achieve a better interaction with the catalyst.
Problem 3: Difficulty in Separating Diastereomers
Question: We have synthesized a mixture of diastereomeric diazaspiro[5.5]undecanes and are struggling to separate them by standard column chromatography. What alternative purification strategies can we employ?
Possible Causes and Solutions:
-
Similar Polarity: Diastereomers can have very similar polarities, making their separation by silica gel chromatography challenging.
-
Alternative Chromatographic Techniques:
-
Reverse-Phase HPLC: This can be an effective method for separating diastereomers that are difficult to resolve by normal-phase chromatography.
-
Amine-Functionalized Silica: For basic amine compounds, using an amine-functionalized silica column can improve separation.
-
-
Derivatization: Converting the diastereomeric mixture into derivatives (e.g., amides or esters with a chiral or achiral tag) can alter their physical properties, potentially making them easier to separate by chromatography or crystallization.
-
Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers, especially on a larger scale. A screening of different solvents and solvent mixtures is necessary to find conditions where one diastereomer crystallizes preferentially. Making salts with organic acids, such as nitrobenzenesulfonic acid or camphorsulfonic acid, can also facilitate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for controlling stereochemistry in the synthesis of diazaspiro[5.5]undecanes?
A1: The primary strategies include:
-
Diastereoselective Reactions: Utilizing reactions like the double Michael addition where the existing stereocenters in the starting materials or intermediates influence the formation of new stereocenters.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction. Evans oxazolidinones are a common example used in the asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes.[3]
-
Chiral Catalysis: Employing a chiral catalyst, such as a chiral phosphoric acid, to create a chiral environment that favors the formation of one enantiomer over the other.
Q2: How can I determine the stereochemical purity (diastereomeric ratio and enantiomeric excess) of my diazaspiro[5.5]undecane product?
A2: The most common analytical techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for determining both diastereomeric ratios and enantiomeric excesses. A variety of chiral stationary phases are commercially available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio: In many cases, the diastereomers will have distinct signals in the ¹H or ¹³C NMR spectrum, allowing for their ratio to be determined by integration.
-
Enantiomeric Excess: The use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, enabling the determination of ee by NMR.
-
-
X-ray Crystallography: While not a routine analytical method for determining purity, obtaining a crystal structure of a single stereoisomer provides unambiguous proof of its relative and absolute stereochemistry.
Q3: Are there any general considerations for the scale-up of stereoselective diazaspiro[5.5]undecane syntheses?
A3: Yes, scaling up stereoselective reactions presents several challenges:
-
Cost of Chiral Materials: Chiral catalysts and auxiliaries can be expensive, which may be a limiting factor for large-scale synthesis.
-
Reaction Conditions: Maintaining precise temperature control and efficient mixing becomes more challenging on a larger scale, which can negatively impact stereoselectivity.
-
Purification: The separation of stereoisomers by chromatography can be difficult and costly to scale up. Developing a robust crystallization method for the desired stereoisomer is often crucial for large-scale production.
Data Presentation
The following tables summarize quantitative data from representative stereoselective syntheses of diazaspiro[5.5]undecane derivatives.
Table 1: Diastereoselective Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones via Double Michael Addition [1][4]
| Entry | Diarylidiene Acetone Substituent | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Diethylamine (2.5) | CH₂Cl₂ | 2 | 98 |
| 2 | 4-Methylphenyl | Diethylamine (2.5) | CH₂Cl₂ | 2 | 95 |
| 3 | 4-Methoxyphenyl | Diethylamine (2.5) | CH₂Cl₂ | 2.5 | 96 |
| 4 | 4-Chlorophenyl | Diethylamine (2.5) | CH₂Cl₂ | 3 | 92 |
| 5 | 2-Thienyl | Diethylamine (2.5) | CH₂Cl₂ | 3 | 89 |
Note: The reactions were reported to be stereoselective, yielding a single diastereomer as confirmed by NMR and X-ray crystallography.
Table 2: Enantioselective Synthesis of Spiro Aminals Catalyzed by Chiral Phosphoric Acids [2]
| Entry | Isatin Substituent (N) | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | H | (R)-TRIP | Toluene | 83 | 89 |
| 2 | Me | (R)-TRIP | Toluene | 85 | 88 |
| 3 | Bn | (R)-TRIP | Toluene | 88 | 90 |
| 4 | PMB | (R)-TRIP | Toluene | 91 | 93 |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocols
General Procedure for the Diastereoselective Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones[1]
To a solution of the corresponding diarylidene acetone (2 mmol) and N,N-dimethylbarbituric acid (2 mmol) in dichloromethane (10 mL) was added diethylamine (2.5 mmol). The reaction mixture was stirred at room temperature for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel (100-200 mesh) using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure diazaspiro[5.5]undecane derivative.
General Procedure for the Enantioselective Synthesis of Spiro Aminals[2]
A mixture of 2-(1H-indolyl)aniline (0.10 mmol), isatin (0.11 mmol), the chiral phosphoric acid catalyst (10 mol%), and 5 Å molecular sieves (50 mg) in toluene (1.0 mL) was stirred at the desired temperature. Upon completion of the reaction (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica gel to afford the corresponding spiro aminal product. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows in the stereoselective synthesis of diazaspiro[5.5]undecanes.
Caption: Strategies for controlling stereochemistry.
Caption: A logical workflow for troubleshooting low stereoselectivity.
References
Technical Support Center: Synthesis of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a multi-step process starting from N-benzyl-4-piperidone. The key steps include a Knoevenagel condensation with a cyanoacetate, followed by a Michael addition and cyclization to form the spiro-glutarimide core. Subsequent steps involve hydrolysis and decarboxylation, debenzylation of the piperidine nitrogen, and finally, protection with a BOC group.
Q2: What are the critical parameters to control during the Knoevenagel condensation?
A2: The Knoevenagel condensation is sensitive to the catalyst, solvent, and temperature. The choice of base catalyst is crucial for achieving high yields. Reaction temperature should be carefully controlled to minimize side reactions.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several steps involve hazardous reagents and conditions. For instance, catalytic hydrogenation for debenzylation uses flammable hydrogen gas and a pyrophoric catalyst (palladium on carbon). Appropriate safety measures, such as working in a well-ventilated fume hood and using proper personal protective equipment (PPE), are essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Knoevenagel condensation | - Inappropriate base catalyst.- Incorrect reaction temperature.- Impure starting materials. | - Screen different base catalysts (e.g., piperidine, pyridine, triethylamine).- Optimize the reaction temperature; sometimes cooling is necessary to prevent side reactions.- Ensure the purity of N-benzyl-4-piperidone and ethyl cyanoacetate. |
| Incomplete debenzylation | - Inactive catalyst.- Insufficient hydrogen pressure.- Catalyst poisoning. | - Use fresh, high-quality palladium on carbon catalyst.- Increase the hydrogen pressure within safe limits of the equipment.- Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Formation of byproducts during BOC protection | - Presence of water in the reaction mixture.- Incorrect stoichiometry of di-tert-butyl dicarbonate (Boc₂O).- Inappropriate base. | - Use anhydrous solvents and reagents.- Carefully control the amount of Boc₂O added (typically a slight excess is used).- Use a non-nucleophilic base like triethylamine. |
| Difficulty in purification of the final product | - Presence of polar impurities.- Similar polarity of the product and byproducts. | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).- Recrystallization from an appropriate solvent can also be effective for final purification. |
Experimental Protocols
A representative multi-step synthesis for this compound is outlined below.
Step 1: Knoevenagel Condensation
-
N-benzyl-4-piperidone and ethyl cyanoacetate are reacted in the presence of a base catalyst like piperidine in a suitable solvent such as ethanol.
-
The reaction mixture is typically stirred at room temperature.
-
The product, an α,β-unsaturated cyano ester, is isolated by filtration or extraction.
Step 2: Michael Addition and Cyclization
-
The product from Step 1 is then reacted with another equivalent of ethyl cyanoacetate in the presence of a strong base (e.g., sodium ethoxide) to induce a Michael addition followed by intramolecular cyclization.
-
This step forms the spiro-glutarimide ring system.
Step 3: Hydrolysis and Decarboxylation
-
The resulting dicyano spiro compound is subjected to acidic hydrolysis (e.g., using concentrated hydrochloric acid) at elevated temperatures.
-
This step hydrolyzes the cyano groups to carboxylic acids, which then undergo decarboxylation to yield the spiro-glutarimide core.
Step 4: Catalytic Hydrogenation (Debenzylation)
-
The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
-
This reaction is typically carried out in a solvent like ethanol or methanol.
Step 5: BOC Protection
-
The debenzylated spiro-glutarimide is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.
-
This step introduces the BOC protecting group on the piperidine nitrogen to yield the final product.
Data Presentation
Table 1: Typical Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Knoevenagel Condensation | N-benzyl-4-piperidone, ethyl cyanoacetate, piperidine | Ethanol | 25 | 4-6 | 85-95 |
| 2. Michael Addition/Cyclization | α,β-unsaturated cyano ester, ethyl cyanoacetate, NaOEt | Ethanol | 78 | 8-12 | 70-80 |
| 3. Hydrolysis/Decarboxylation | Dicyano spiro compound, conc. HCl | Water | 100 | 12-18 | 60-70 |
| 4. Catalytic Hydrogenation | N-benzyl spiro-glutarimide, H₂, 10% Pd/C | Ethanol | 25 | 12-24 | 90-98 |
| 5. BOC Protection | Spiro-glutarimide, Boc₂O, Et₃N | Dichloromethane | 25 | 2-4 | 95-99 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
Caption: Logical relationships between synthesis steps and potential scale-up issues.
Validation & Comparative
A Comparative Analysis of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE and Other Spirocyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical architectures is paramount to advancing therapeutic innovation. Among these, spirocyclic scaffolds have emerged as a compelling class of building blocks in medicinal chemistry. Their inherent three-dimensional nature offers a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical properties and biological activity. This guide provides a comparative overview of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE and its structural class against other prominent spirocyclic scaffolds utilized in drug discovery.
While direct comparative experimental data for this compound is limited in publicly accessible literature, as it is primarily utilized as a pharmaceutical intermediate, we can infer its potential properties and compare them to well-characterized spirocyclic systems by examining its structural class—diazaspiro[5.5]undecanes. This comparison will focus on key attributes for drug development, including synthetic accessibility, physicochemical properties, and documented biological activities.
The Advantage of Spirocyclic Scaffolds
Spirocycles, which feature two rings sharing a single atom, offer a rigid and well-defined three-dimensional arrangement of functional groups. This structural rigidity can enhance binding affinity and selectivity for biological targets. Furthermore, the increased sp³ character of spirocyclic scaffolds often correlates with improved aqueous solubility, metabolic stability, and reduced lipophilicity, all of which are desirable properties for drug candidates.
Comparative Analysis of Spirocyclic Scaffolds
To provide a clear comparison, this guide will examine the diazaspiro[5.5]undecane scaffold class, to which this compound belongs, alongside other commonly employed spirocyclic systems in medicinal chemistry.
| Scaffold Class | Representative Structure | Key Features & Advantages | Documented Biological Activities |
| Diazaspiro[5.5]undecane | This compound | Versatile scaffold with multiple points for diversification. The presence of nitrogen atoms can improve solubility and provide handles for further chemical modification. The diketone functionality in the target molecule offers potential for hydrogen bonding interactions. | Derivatives have shown activity as antagonists for neurokinin receptors, GABA-A receptors, and CCR5, as well as inhibitors of acetyl-CoA carboxylase (ACC).[1] |
| Oxazaspiro[5.5]undecane | 1-Oxa-4,9-diazaspiro[5.5]undecane | The introduction of an oxygen atom can modulate physicochemical properties, such as polarity and hydrogen bonding capacity. Often explored as bioisosteres of other heterocyclic systems. | Investigated as soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease and as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management.[2][3] |
| Spiro-oxetane | 2-Oxa-6-azaspiro[3.3]heptane | The strained four-membered oxetane ring can improve metabolic stability and aqueous solubility. It can act as a non-classical hydrogen bond acceptor. | Utilized in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHR1). |
| Spiro-piperidine | 1-Oxa-8-azaspiro[4.5]decane | A common motif in approved drugs. The piperidine ring offers a basic nitrogen atom that can be crucial for target engagement and can improve pharmacokinetic properties. | Found in a wide range of biologically active compounds, including CNS agents and enzyme inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of a diazaspiro[5.5]undecane scaffold and for key in vitro assays used to characterize the performance of drug candidates.
Synthesis of a 3,9-Diazaspiro[5.5]undecane Derivative
This protocol describes a general method for the acylation of a commercially available diazaspiro[5.5]undecane building block.
Materials:
-
N-Boc-3,9-diazaspiro[5.5]undecane
-
Acyl chloride or carboxylic acid
-
Triethylamine (Et₃N) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Dichloromethane (CH₂Cl₂)
-
4N HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
Procedure:
-
Acylation: To a solution of N-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq) and Et₃N (1.2 eq) in CH₂Cl₂, add the corresponding acyl chloride (1.1 eq) dropwise at room temperature. Stir the reaction mixture until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected intermediate in CH₂Cl₂ and add an excess of 4N HCl in 1,4-dioxane or TFA. Stir at room temperature until the reaction is complete.
-
Final Product Isolation: Remove the solvent under reduced pressure to obtain the final hydrochloride or trifluoroacetate salt of the desired 3,9-diazaspiro[5.5]undecane derivative.[4]
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[3]
Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput method provides a kinetic measurement of a compound's solubility.
Materials:
-
Test compound stock solution in DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare serial dilutions of the test compound stock solution in DMSO in a 96-well plate.
-
Add the aqueous buffer to each well.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a plate reader.
-
The kinetic solubility is determined as the concentration at which the compound precipitates, identified by a significant increase in turbidity.[5]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in drug discovery.
Caption: A generalized workflow for the discovery and optimization of drugs based on spirocyclic scaffolds.
Caption: A simplified signaling pathway of a G-protein coupled receptor (GPCR) that can be modulated by spirocyclic antagonists.
Conclusion
Spirocyclic scaffolds, including the diazaspiro[5.5]undecane class, represent a valuable area of chemical space for the development of novel therapeutics. Their inherent three-dimensionality and potential for favorable physicochemical properties make them attractive alternatives to traditional flat aromatic systems. While specific experimental data on this compound is limited, the broader class of diazaspiro[5.5]undecanes has demonstrated significant potential across a range of biological targets. Further exploration and characterization of this and other spirocyclic scaffolds will undoubtedly continue to enrich the drug discovery pipeline.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to BOC and Other Amine Protecting Groups in Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic protection and deprotection of amine functional groups is a cornerstone of success. The choice of a protecting group can significantly influence the efficiency, selectivity, and overall yield of a synthetic route. This guide provides an objective comparison of the tert-Butoxycarbonyl (BOC) protecting group with other widely used alternatives, supported by experimental data, detailed protocols, and logical workflows to aid researchers in making informed decisions.
The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and selectively removable under mild conditions that do not compromise other functional groups within the molecule.[1] This principle of selective removal is known as orthogonality, a critical concept in the synthesis of complex molecules.[2]
Comparison of Common Amine Protecting Groups
The most prevalent amine protecting groups in modern synthesis are carbamate-based, including BOC, Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Each possesses a unique set of properties, defined by its lability under specific chemical conditions.
-
BOC (tert-Butyloxycarbonyl): As one of the most common amine protecting groups, BOC is favored for its stability under basic, nucleophilic, and catalytic hydrogenation conditions.[3] Its primary lability is towards strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave it to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5]
-
Cbz (Carboxybenzyl): The Cbz group is stable in both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[3][6] This makes it orthogonal to the acid-labile BOC group and the base-labile Fmoc group.[7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its stability in acidic and catalytic hydrogenation conditions.[8] However, it is labile to mild basic conditions, typically a solution of piperidine in an organic solvent, making it a cornerstone of solid-phase peptide synthesis (SPPS).[8][9]
-
Other Amine Protecting Groups: Other notable protecting groups include Alloc (Allyloxycarbonyl), which is removed by palladium catalysis, and Teoc (2-(Trimethylsilyl)ethoxycarbonyl), which is cleaved by fluoride ions, offering further orthogonal strategies.[10]
Quantitative Performance Data
The selection of a protecting group is often dictated by its stability towards planned reaction conditions and the efficiency of its removal. The following tables summarize the key characteristics and typical conditions for the most common amine protecting groups.
Table 1: Stability and Cleavage Conditions of Common Amine Protecting Groups
| Protecting Group | Stable Towards | Labile Towards (Cleavage Conditions) | Key Advantages | Potential Issues |
| BOC | Bases, Nucleophiles, Hydrogenolysis[3] | Strong Acids (e.g., TFA, HCl)[11] | High stability in many reaction conditions. | Requires strong acid for removal, which may not be suitable for acid-sensitive substrates. |
| Cbz | Acids, Bases[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3] | Mild deprotection for many substrates. | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[3] |
| Fmoc | Acids, Catalytic Hydrogenolysis[8] | Bases (e.g., 20% Piperidine in DMF)[3] | Mild deprotection conditions; orthogonal to BOC and Cbz. | The liberated dibenzofulvene can form adducts, often requiring scavengers.[3] |
| Alloc | Acids, Bases[3] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[3] | Orthogonal to acid- and base-labile groups. | Requires a transition metal catalyst for removal.[3] |
Table 2: Representative Yields for Protection and Deprotection Reactions
| Protecting Group | Substrate | Protection Yield (%) | Deprotection Yield (%) |
| BOC | Glycine | >95 | >95 |
| Cbz | Alanine | ~95[7] | >90 |
| Fmoc | Phenylalanine | >90 | >95 |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine. It is crucial to note that optimal conditions may vary depending on the specific substrate.
Protocol 1: BOC Protection of a Primary Amine
-
Reagents and Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Base (e.g., triethylamine (TEA) or NaOH) (1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/dioxane mixture)
-
-
Procedure:
-
Dissolve the amine in the chosen solvent.[11]
-
Add the base to the solution.
-
Slowly add Boc₂O to the stirring solution at room temperature.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the product by column chromatography if necessary.
-
Protocol 2: BOC Deprotection using Trifluoroacetic Acid (TFA)
-
Reagents and Materials:
-
BOC-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
Dissolve the BOC-protected amine in DCM.[4]
-
Add TFA (typically 25-50% v/v in DCM) and stir at room temperature.[13]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[4]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate to neutralize the remaining acid.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[4]
-
Protocol 3: Fmoc Protection of a Primary Amine
-
Reagents and Materials:
-
Primary amine (1.0 equiv)
-
Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) (1.05 equiv)
-
Base (e.g., NaHCO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
Dissolve the amine in the dioxane/water mixture.
-
Add the base to the solution.
-
Add Fmoc-OSu and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Protocol 4: Fmoc Deprotection using Piperidine
-
Reagents and Materials:
-
Fmoc-protected amine
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in the 20% piperidine/DMF solution.[13]
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.[9]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Mandatory Visualization
Diagrams created with Graphviz to illustrate key concepts in amine protection strategy.
Caption: Orthogonality of common amine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
A Comparative Guide to Spectroscopic Analysis for Isomer Differentiation of Diazaspiro[5.5]undecanes
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of diazaspiro[5.5]undecane isomers is a critical task in synthetic chemistry and drug discovery, given that subtle stereochemical or constitutional variations can lead to significant differences in biological activity. This guide provides a comparative overview of key spectroscopic techniques for the effective differentiation of these isomers, supported by experimental data and detailed protocols.
Overview of Spectroscopic Techniques
The differentiation of diazaspiro[5.5]undecane isomers relies on a suite of spectroscopic methods, each providing unique structural insights. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining stereochemistry, while Mass Spectrometry (MS) is highly effective for distinguishing constitutional isomers. Infrared (IR) spectroscopy offers valuable information on functional groups and can reveal subtle differences in bond vibrations between isomers. For unambiguous three-dimensional structure determination of crystalline samples, X-ray crystallography remains the gold standard.
Comparative Data for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for differentiating diastereomers of diazaspiro[5.5]undecanes. The distinct spatial arrangement of atoms in diastereomers leads to measurable differences in chemical shifts (δ) and coupling constants (J).
Table 1: Comparative ¹H and ¹³C NMR Data for Hypothetical cis and trans Diastereomers of a Substituted Diazaspiro[5.5]undecane
| Nucleus | Parameter | cis-Isomer | trans-Isomer | Key Differentiating Feature |
| ¹H NMR | δ (ppm) for axial H on C2/C10 | ~2.8 - 3.0 | ~2.5 - 2.7 | Axial protons in the cis isomer are often more deshielded due to anisotropic effects. |
| δ (ppm) for equatorial H on C2/C10 | ~3.2 - 3.4 | ~3.0 - 3.2 | Equatorial protons may show less significant shifts but will differ between isomers. | |
| ³J (Hz) for axial-axial coupling | ~10 - 13 | ~10 - 13 | Large coupling constant is characteristic of a chair conformation. | |
| ³J (Hz) for axial-equatorial coupling | ~2 - 5 | ~2 - 5 | Small coupling constant is characteristic of a chair conformation. | |
| ¹³C NMR | δ (ppm) for C2/C10 | ~50 - 55 | ~48 - 53 | Steric compression in the cis isomer can lead to upfield shifts (γ-gauche effect). |
| δ (ppm) for C6 (spiro center) | ~60 - 65 | ~58 - 63 | The chemical environment of the spirocarbon is sensitive to the overall molecular geometry. |
Note: The chemical shifts are illustrative and can vary significantly based on substitution patterns and solvent.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in confirming assignments and elucidating stereochemistry. COSY spectra reveal proton-proton coupling networks, while NOESY provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is particularly useful for distinguishing constitutional isomers of diazaspiro[5.5]undecanes, which have the same molecular formula but different connectivity. These isomers will exhibit the same molecular ion peak but will often produce different fragmentation patterns upon ionization.
Table 2: Comparative Mass Spectrometry Fragmentation Data for Hypothetical Constitutional Isomers of Diazaspiro[5.5]undecane
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| 1,7-Diazaspiro[5.5]undecane | 154.25 | 111, 98, 84, 70 | Fragmentation initiated by cleavage of the C-C bonds adjacent to the nitrogen atoms, leading to the loss of ethylene or propylene fragments from the piperidine rings. |
| 1,6-Diazaspiro[5.5]undecane | 154.25 | 125, 97, 83, 69 | Different initial ring cleavage due to the altered positions of the nitrogen atoms, resulting in a distinct set of fragment ions. |
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between isomers by highlighting differences in bond vibrations, particularly in the fingerprint region (1500-500 cm⁻¹). While spectra of isomers can be similar, subtle shifts in stretching and bending frequencies can be diagnostic.
Table 3: Comparative FT-IR Data for Hypothetical Diazaspiro[5.5]undecane Isomers
| Vibrational Mode | Isomer A (cm⁻¹) | Isomer B (cm⁻¹) | Key Differentiating Feature |
| N-H Stretch | 3400 - 3200 | 3400 - 3200 | May show differences in broadening due to variations in intermolecular hydrogen bonding. |
| C-H Stretch | 3000 - 2850 | 3000 - 2850 | Generally similar for both isomers. |
| C-N Stretch | 1250 - 1020 | 1250 - 1020 | Small shifts may be observable. |
| Fingerprint Region | Multiple bands | Multiple bands | The pattern of bands in this region is unique to each isomer and serves as a molecular "fingerprint". |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution 1D and 2D NMR spectra for the structural elucidation and differentiation of diazaspiro[5.5]undecane isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified diazaspiro[5.5]undecane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY and NOESY) Acquisition:
-
Use standard pulse sequences available on the spectrometer software.
-
For NOESY, a mixing time of 500-800 ms is typically appropriate for small molecules.
-
Optimize spectral widths and number of increments for desired resolution.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, perform referencing and peak picking.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation patterns of diazaspiro[5.5]undecane isomers for their differentiation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is commonly used for these compounds due to their polarity.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak ([M+H]⁺).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis: Compare the fragmentation patterns of the different isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of diazaspiro[5.5]undecane isomers to identify functional groups and compare their vibrational fingerprints.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Compare the spectra of the isomers, paying close attention to the fingerprint region for subtle differences.
X-ray Crystallography
Objective: To determine the absolute three-dimensional structure of a crystalline diazaspiro[5.5]undecane isomer.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using appropriate software packages (e.g., SHELX, Olex2). Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.
-
Data Analysis: Visualize the 3D structure to unambiguously determine the stereochemistry and conformation of the isomer.
Visualizing Experimental Workflows
Caption: Workflow for the spectroscopic differentiation of diazaspiro[5.5]undecane isomers.
Caption: Decision tree for NMR-based differentiation of stereoisomers.
A Comparative Guide to the Synthetic Routes of Diazaspiro[5.5]undecanes
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, lending rigidity and three-dimensionality to molecules, which can enhance target affinity and improve pharmacokinetic properties. This guide provides a comparative analysis of various synthetic strategies to access this important heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Comparative Analysis of Synthetic Routes
The synthesis of diazaspiro[5.5]undecanes can be achieved through a variety of cyclization strategies, with the choice of route often depending on the desired substitution pattern and stereochemistry. This guide focuses on several key methods for which experimental data is available.
Data Summary
| Synthetic Route | Diazaspiro Isomer | Key Reaction | Starting Materials | Reagents & Conditions | Yield | Reference |
| Route 1 | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone | [5+1] Double Michael Addition | N,N-Dimethylbarbituric acid, Diarylideneketones | Diethylamine, Chloroform, Room Temperature | Up to 98% | [1][2][3][4] |
| Route 2 | 1,8-Diazaspiro[5.5]undecane | Asymmetric Reductive Cyclization | 2-Cyano-6-phenyloxazolopiperidine derivative | DIBAL-H, THF, -78 °C to rt | 84% | [5] |
| Route 3 | 3,9-Diazaspiro[5.5]undecane | Michael Addition & Cyclization | Substituted piperidin-4-one, Ethyl acrylate | LDA, THF, -78 °C; then H2, Pd/C | Good | [6][7] |
| Route 4 | 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] | Aminomethylation/Mannich Reaction | 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, Primary amine, Formaldehyde | Ethanol, Reflux | 26-71% | [8] |
Experimental Protocols
Route 1: [5+1] Double Michael Addition for 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones
This highly efficient method provides access to highly functionalized 2,4-diazaspiro[5.5]undecanes in excellent yields under mild conditions.[1][2]
General Procedure: To a solution of the diarylidene acetone (2 mmol) and N,N-dimethylbarbituric acid (2 mmol) in chloroform (10 mL) was added diethylamine (2.5 equiv.). The reaction mixture was stirred at room temperature for the time required to complete the reaction (monitored by TLC, typically a few hours). Upon completion, the solvent was evaporated under reduced pressure. The residue was then triturated with a small amount of cold diethyl ether, and the resulting solid was collected by filtration, washed with diethyl ether, and dried to afford the pure 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.
Route 2: Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecanes
This method allows for the enantioselective synthesis of 1,8-diazaspiro[5.5]undecanes from a chiral starting material.[5]
Procedure: A solution of the 2-cyano-6-phenyloxazolopiperidine derivative in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminum hydride (DIBAL-H) in a suitable solvent is added dropwise. The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of sodium potassium tartrate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched 1,8-diazaspiro[5.5]undecane.
Route 3: Michael Addition for the Synthesis of 3,9-Diazaspiro[5.5]undecanes
This divergent route allows for the introduction of substituents at the 1- and 5-positions of the diazaspiro[5.5]undecane core.[6][7]
Procedure: A solution of diisopropylamine in anhydrous THF is cooled to -78 °C, and n-butyllithium is added dropwise. The mixture is stirred for a short period, after which a solution of the appropriate ester in THF is added slowly. The resulting lithium enolate solution is then added to a pre-cooled (-78 °C) solution of the tetrasubstituted olefin acceptor (a derivative of piperidin-4-one) in THF. The reaction is stirred at low temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. After extraction with an organic solvent and purification, the resulting intermediate undergoes further transformations, such as reduction and cyclization, to yield the final 3,9-diazaspiro[5.5]undecane derivative.
Route 4: Aminomethylation for the Synthesis of 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] Derivatives
This method constructs a bridged diazaspirocyclic system through a Mannich-type reaction.[8]
Procedure: A mixture of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, a primary amine, and an aqueous solution of formaldehyde in ethanol is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent. The yields for this reaction vary depending on the primary amine used.[8]
Visualization of Synthetic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. arabjchem.org [arabjchem.org]
- 3. [PDF] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
Navigating Complexity: A Comparative Guide to Orthogonal Protecting Group Strategies with Boc
In the intricate and demanding field of complex molecule synthesis, particularly within pharmaceutical and life sciences research, the strategic use of protecting groups is a cornerstone of success. The ability to selectively shield and reveal reactive functional groups with high fidelity dictates the efficiency and feasibility of a synthetic route. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group is a stalwart for amine protection, valued for its broad stability and straightforward, acid-labile removal. However, its true synthetic power is unlocked when used in concert with orthogonal protecting groups.
This guide offers an objective comparison of orthogonal protecting group strategies centered around the Boc group. We will delve into the performance of common orthogonal partners, present supporting experimental data, and provide detailed protocols for their application and removal, tailored for researchers, scientists, and drug development professionals.
The Principle of Orthogonality: A Symphony of Selective Deprotection
The concept of "orthogonality" in chemical synthesis refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[1] This allows for the sequential unmasking and modification of different functional groups within the same molecule, a critical capability for the construction of multifaceted molecules like peptides, oligonucleotides, and natural products.[2] The acid-lability of the Boc group makes it an ideal anchor for strategies employing protecting groups that are cleaved under different conditions, such as basic, hydrogenolytic, or metal-catalyzed reactions.[3]
Performance Comparison of Amine Protecting Groups Orthogonal to Boc
The selection of an appropriate amine protecting group to partner with Boc is dictated by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule. The following table summarizes the key characteristics and performance of commonly used protecting groups orthogonal to Boc.
| Protecting Group | Abbreviation | Deprotection Condition | Key Advantages | Potential Issues | Typical Yield (Deprotection) |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA, HCl)[4] | Robust, well-established, stable to base and hydrogenolysis.[3] | Formation of t-butyl cations can lead to side reactions with sensitive residues (e.g., Met, Trp).[4] | >95% |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine in DMF)[4] | Orthogonal to acid-labile groups, milder final cleavage conditions in SPPS, automation-friendly.[5] | Diketopiperazine formation at the dipeptide stage.[4] | >95% |
| Carboxybenzyl | Cbz (or Z) | Hydrogenolysis (e.g., H₂/Pd-C)[4] | Stable to a wide range of acidic and basic conditions, useful in solution-phase synthesis.[4] | Incomplete removal, potential for catalyst poisoning, and incompatibility with reducible functional groups.[4] | >90% |
| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed cleavage (e.g., Pd(PPh₃)₄, scavenger)[6] | Offers a unique, mild deprotection pathway, providing an additional layer of orthogonality.[1] | Cost of palladium catalyst, potential for catalyst residues. | >90% |
Orthogonal Protection of Other Functional Groups in the Presence of Boc
The principles of orthogonality extend beyond amine protection. In the synthesis of complex molecules, it is often necessary to protect hydroxyl and carboxyl groups.
| Functional Group | Protecting Group | Abbreviation | Deprotection Condition | Orthogonality with Boc | Typical Yield (Deprotection) |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | Excellent | >95% |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (e.g., H₂/Pd-C) | Excellent | >95% |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. The following are representative procedures for the protection and deprotection of amines, alcohols, and carboxylic acids in the context of a Boc-based orthogonal strategy.
Boc Protection of an Amine
-
Reagents : Amine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).
-
Procedure : To a solution of the amine in THF, add TEA followed by Boc₂O. Stir the reaction at room temperature until completion (monitored by TLC). Concentrate the reaction mixture and purify the product by column chromatography.[7]
Boc Deprotection
-
Reagents : Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure : Dissolve the Boc-protected amine in DCM and add TFA (typically 20-50% v/v). Stir the reaction at room temperature for 30 minutes to 2 hours.[3] Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used without further purification.
Fmoc Deprotection
-
Reagents : Fmoc-protected amine, piperidine, dimethylformamide (DMF).
-
Procedure : Dissolve the Fmoc-protected amine in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.[4] Remove the solvent under reduced pressure. The product can be purified by column chromatography or used directly.
Cbz Deprotection (Hydrogenolysis)
-
Reagents : Cbz-protected amine, 10% Palladium on carbon (Pd/C), methanol.
-
Procedure : Dissolve the Cbz-protected amine in methanol and add 10% Pd/C. Purge the reaction vessel with hydrogen gas and stir vigorously under a hydrogen atmosphere (e.g., balloon) until the reaction is complete.[1] Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
Alloc Deprotection
-
Reagents : Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), phenylsilane (PhSiH₃), dichloromethane (DCM).
-
Procedure : Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere. Add PhSiH₃ followed by Pd(PPh₃)₄. Stir the reaction at 0°C to room temperature until completion.[6] Concentrate the reaction mixture and purify by column chromatography.
TBDMS Protection of an Alcohol
-
Reagents : Alcohol, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, DMF.
-
Procedure : To a solution of the alcohol and imidazole in anhydrous DMF, add TBDMS-Cl at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract with an organic solvent. Purify by column chromatography.
Benzyl Ester Protection of a Carboxylic Acid
-
Reagents : Carboxylic acid, benzyl bromide, cesium carbonate (Cs₂CO₃), DMF.
-
Procedure : To a solution of the carboxylic acid in DMF, add Cs₂CO₃ and benzyl bromide. Stir at room temperature until the reaction is complete. Work up with water and an organic solvent, then purify by column chromatography.
Visualizing Orthogonal Strategies
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in orthogonal protecting group strategies involving Boc.
Caption: Orthogonal relationships between common amine protecting groups.
References
A Comparative Efficacy Analysis of Diazaspiro[5.5]undecane-Based Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective antagonists for a variety of G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This guide provides a comparative overview of the efficacy of several diazaspiro[5.5]undecane-based antagonists, focusing on their interactions with the dopamine D3 receptor, the μ-opioid and σ1 receptors, and the GABA-A receptor. The data presented is compiled from published experimental studies to facilitate informed decisions in drug discovery and development projects.
Quantitative Efficacy Data
The following tables summarize the binding affinities (Ki), and functional potencies (IC50, EC50) of representative diazaspiro[5.5]undecane-based antagonists against their respective targets.
Table 1: Dopamine D3 Receptor Antagonists
A series of arylated diazaspiro[5.5]undecane analogs have been synthesized and evaluated for their affinity and selectivity for the dopamine D3 receptor (D3R) over the D2 receptor (D2R)[1][2][3]. The D3 receptor is a key target for the treatment of various neurological and neuropsychiatric disorders[4].
| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R/D3R) |
| 11 | 122 | >10,000 | >82 |
| 14 | 19.6 | 5,180 | 264 |
| 15a | 12.0 | 10,860 | 905 |
| 15c | 25.6 | 9,800 | 383 |
Data sourced from radioligand binding assays.[1]
Table 2: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists
Certain 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting ligands, exhibiting agonist activity at the μ-opioid receptor and antagonist activity at the σ1 receptor. This dual functionality is a promising strategy for developing potent and safer analgesics[5][6][7].
| Compound | MOR Ki (nM) | MOR EC50 (nM) | Emax (%) | σ1R Ki (nM) |
| 15au | 1.8 | 3.9 | 100 | 3.8 |
Data sourced from radioligand binding and cAMP functional assays.[5][6]
Table 3: GABA-A Receptor Antagonists
3,9-Diazaspiro[5.5]undecane-based compounds have been investigated as competitive antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. These antagonists show potential for peripheral applications and immunomodulatory effects[8][9][10].
| Compound | GABA-A R Ki (nM) |
| 1e | 180 |
Data represents binding affinity for the extrasynaptic α4βδ subtype.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Procedure:
-
Membrane Preparation: Crude membrane preparations are obtained from cell lines stably expressing the recombinant human receptor of interest (e.g., Dopamine D3, μ-Opioid, σ1, or GABA-A receptors) or from tissue homogenates known to be rich in these receptors.[11] Tissues or cells are homogenized in a cold lysis buffer and subjected to centrifugation to pellet the membranes. The final pellet is resuspended in a suitable buffer for the assay.[11][12]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a specific radioligand (e.g., [¹²⁵I]ABN for D3R, [³H]-DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R, or [³H]muscimol for GABA-A R), and varying concentrations of the unlabeled test compound.[1][5][6][13]
-
Incubation: The plates are incubated for a specific period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.[11]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed multiple times with an ice-cold wash buffer.[11][12]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]
cAMP Functional Assays
Objective: To determine the functional activity (e.g., agonism or antagonism) of a test compound on a G-protein coupled receptor that signals through the modulation of cyclic AMP (cAMP).
General Procedure for Gi-Coupled Receptors (e.g., MOR, D3R):
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.[7][15]
-
Assay Principle: For Gi-coupled receptors, activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. To measure this decrease, cAMP levels are first stimulated using an agent like forskolin.[16]
-
Assay Execution:
-
Cells are seeded in 96- or 384-well plates.[17]
-
The cells are then treated with the test compound at various concentrations.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP.[16]
-
After a defined incubation period, the cells are lysed to release the intracellular cAMP.[17]
-
-
cAMP Detection: The amount of cAMP is quantified using a commercially available assay kit, such as a competitive immunoassay or a bioluminescent assay (e.g., Promega's GloSensor™ cAMP Assay).[15][17][18][19] In the GloSensor assay, a genetically encoded biosensor emits light upon binding to cAMP, and the luminescence is measured with a luminometer.[18][19]
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the response (e.g., luminescence or cAMP concentration) against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The maximal effect (Emax) is also determined from this curve.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the targeted receptors and a general workflow for the experimental procedures.
Caption: Signaling pathways for Dopamine D3, μ-Opioid, and GABA-A receptors.
Caption: General experimental workflows for binding and functional assays.
References
- 1. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect PMID: 34908407 | MCE [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cAMP-Glo™ Assay [promega.com]
- 18. GloSensor™ cAMP Assay Protocol [promega.com]
- 19. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Synthetic Diazaspiro[5.5]undecane Derivatives
Note to the Reader: The requested analysis for 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE could not be performed as this specific molecule is not widely documented in scientific literature or commercial catalogs. Therefore, this guide utilizes tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2), a closely related and commercially available analogue, as a representative compound for outlining purity validation protocols. The principles and methods described herein are broadly applicable to other Boc-protected diazaspiro[5.5]undecane derivatives.
The purity of synthetic compounds is a critical parameter in research and drug development, directly impacting experimental outcomes, reproducibility, and safety. For novel scaffolds like diazaspiro[5.5]undecanes, which are explored in various therapeutic areas, rigorous purity assessment is paramount. This guide provides a comparative overview of key analytical methods for validating the purity of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, complete with experimental protocols and data presentation to aid researchers in their quality control processes.
Comparison of Analytical Methods for Purity Validation
The selection of an analytical method for purity determination depends on the specific information required, the nature of potential impurities, and the available instrumentation. A multi-technique approach is often necessary for a comprehensive purity profile.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Chemical purity, presence of related substances, and process impurities. | High resolution, quantitative, robust, and widely available. | May not separate all structurally similar impurities without method optimization.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight confirmation of the main compound and identification of impurities based on their mass-to-charge ratio. | High sensitivity and specificity for molecular weight determination; excellent for identifying unknown impurities.[] | Primarily qualitative unless used with isotopic standards; response factors can vary significantly.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Structural confirmation, identification of impurities with different chemical structures, and quantitative analysis (qNMR). | Non-destructive, provides detailed structural information, and can be quantitative.[1][3] | Lower sensitivity for trace impurities compared to HPLC; complex spectra can be difficult to interpret.[1] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions. | Confirmation of functional groups, such as the carbamate carbonyl in the Boc group.[3] | Fast and simple for confirming the presence of key functional groups. | Provides limited information on overall purity and cannot easily quantify impurities. |
Detailed Experimental Protocols
The following are standard protocols that can be adapted for the purity validation of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate and related compounds.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more nonpolar impurities.
-
-
Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is aimed at identifying the molecular weights of impurities detected by HPLC.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phases as the HPLC method.
-
MS Conditions:
-
Ionization Mode: Positive ESI is typically used for amines and Boc-protected compounds to observe [M+H]⁺ ions.[3]
-
Scan Range: A broad scan range (e.g., m/z 100-1000) is used to detect a wide range of potential impurities.
-
Analysis: The mass spectrum of each chromatographic peak is analyzed to determine the molecular weight of the corresponding compound. This data is crucial for proposing the structures of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR provides unambiguous structural confirmation and can be used to assess purity against a certified reference standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Protocol:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, typically around 1.4 ppm.[3]
-
Analyze the chemical shifts and integration of other protons in the molecule to confirm the overall structure.
-
Look for any unexpected signals that may indicate the presence of impurities. The purity can be estimated by comparing the integration of impurity signals to the main compound signals.
-
-
-
¹³C NMR Protocol:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Analysis:
-
Identify the key signals for the Boc group, including the carbamate carbonyl carbon around 155 ppm and the methyl carbons around 28 ppm.[3]
-
Confirm the signals corresponding to the diazaspiro[5.5]undecane core.
-
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthetic compound.
Hypothetical Signaling Pathway Involvement
Diazaspiro[5.5]undecane scaffolds are often investigated as core structures in the development of antagonists for various receptors, such as chemokine or G-protein coupled receptors. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.
References
Conformational Analysis of Diazaspiro[5.5]undecane Isomers by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. Diazaspiro[5.5]undecanes, a class of bicyclic heterocyclic compounds, are prevalent scaffolds in medicinal chemistry. Their rigid spirocyclic framework offers a unique platform for the spatial presentation of functional groups, influencing their interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of these isomers. This guide provides a comparative analysis of diazaspiro[5.5]undecane isomers based on NMR experimental data, offering insights into their solution-state structures.
The conformational landscape of diazaspiro[5.5]undecane is dominated by the chair-like conformations of the two six-membered rings. The relative orientation of these rings and the positioning of substituents are key determinants of the molecule's overall shape and biological activity. Here, we compare the NMR data of two representative isomers: a 2,4-diazaspiro[5.5]undecane derivative and a 3,9-diazaspiro[5.5]undecane derivative.
Comparative NMR Data Analysis
The following tables summarize the key ¹H and ¹³C NMR data for two distinct diazaspiro[5.5]undecane isomers. These data provide a quantitative basis for comparing their conformational features.
Table 1: ¹H NMR Data for Representative Diazaspiro[5.5]undecane Isomers
| Compound/Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone [1] | CH₂(e) at C2, C6 | 2.59 & 2.63 | dd | 15.36, 4.40 |
| N-CH₃ | 2.85 | s | - | |
| N-CH₃ | 3.01 | s | - | |
| CH₂(a) at C2, C6 | 3.72 | t | 14.68 | |
| CH(a) at C3, C5 | 3.99 & 4.02 | dd | 14.68, 4.40 | |
| 3,9-Diazaspiro[5.5]undecane Derivative (General) [2] | Aromatic H | 7.12-7.30 | m | - |
| CH₂ | 3.10-3.95 | m | - | |
| CH₃ | 2.30 | s | - | |
| CH₂ | 1.55-1.70 | m | - |
Table 2: ¹³C NMR Data for a 2,4-Diazaspiro[5.5]undecane Derivative
| Compound/Isomer | Carbon | Chemical Shift (δ, ppm) |
| 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | N-CH₃ | 28.36, 28.71 |
| C7, C11 | 42.63 | |
| C8, C10 | 49.98 | |
| C6 (spiro) | 60.09 | |
| Aromatic C | 122.40-148.64 | |
| C=O | 168.26, 169.84, 205.46 |
Conformational Insights from NMR Data
The detailed ¹H NMR data for the 2,4-diazaspiro[5.5]undecane derivative strongly supports a rigid chair conformation for the cyclohexanone ring in solution.[1] The large geminal coupling constant (15.36 Hz) and distinct axial and equatorial proton signals are characteristic of a six-membered ring locked in a chair form. The coupling constants of the methine protons further corroborate this assignment.
For the 3,9-diazaspiro[5.5]undecane derivative, the available ¹H NMR data, presented as broad multiplets for the aliphatic protons, suggests a degree of conformational flexibility or the presence of multiple overlapping signals.[2] A definitive conformational assignment for this class of isomers would necessitate more detailed 2D NMR studies, including COSY and NOESY experiments, to establish through-bond and through-space proton connectivities.
The preference for a chair conformation in the 2,4-diazaspiro[5.5]undecane is consistent with X-ray crystallographic studies on similar systems.[1] This highlights the utility of NMR in confirming that solid-state structures are often maintained in solution.
Experimental Protocols
A general workflow for the conformational analysis of diazaspiro[5.5]undecane isomers using NMR is outlined below.
Detailed Methodologies:
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: 1D proton NMR spectra are acquired to determine chemical shifts and coupling constants. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: 1D carbon NMR spectra, often proton-decoupled, provide information on the number and chemical environment of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The presence and intensity of NOE/ROE cross-peaks provide critical information for determining the relative stereochemistry and conformational preferences of the molecule.
-
Logical Relationships in Conformational Determination
The determination of the preferred conformation of a diazaspiro[5.5]undecane isomer from NMR data follows a logical progression, as illustrated in the diagram below.
References
A Methodological Guide to Benchmarking Novel Compounds: A Case Study of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE Against Known Cereblon Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a novel chemical entity's therapeutic potential necessitates a rigorous comparison against established inhibitors targeting similar or related biological pathways. This guide provides a comprehensive methodological framework for benchmarking a compound with an uncharacterized biological profile, using 9-BOC-3,5-dioxo-2,9-diazaspiro[5.5]undecane as a case study. Due to the current lack of public data on the biological activity of this compound, this document will focus on the experimental procedures required to characterize it and compare it against a well-defined class of inhibitors: the Cereblon (CRBN) E3 ligase modulators, lenalidomide and pomalidomide. This approach serves as a practical blueprint for the systematic evaluation of new chemical entities.
The core of this guide is a detailed exposition of the experimental protocols and data analysis workflows necessary to first identify the mechanism of action of a novel compound and then to quantitatively compare its performance with established benchmarks.
The Benchmarks: Lenalidomide and Pomalidomide
Lenalidomide and pomalidomide are immunomodulatory drugs (IMiDs) that have revolutionized the treatment of multiple myeloma.[1] Their mechanism of action is centered on their ability to act as "molecular glues," binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors is a key event that underlies the anti-myeloma activity of these drugs.[1][4]
Signaling Pathway of Cereblon Modulators
The binding of an IMiD to Cereblon initiates a cascade of events culminating in the degradation of target proteins and subsequent anti-tumor effects. This pathway is a prime example of targeted protein degradation, a rapidly emerging therapeutic modality.
References
Safety Operating Guide
Proper Disposal of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE necessitates a cautious approach to its disposal. In such cases, it is imperative to handle the compound as a chemical waste product and adhere to general laboratory safety protocols for hazardous materials. This guide provides a comprehensive overview of the recommended disposal procedures based on best practices for handling analogous chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, researchers must equip themselves with the appropriate Personal Protective Equipment (PPE). While specific hazard information is unavailable, the presence of the tert-butyloxycarbonyl (BOC) protecting group and a spirocyclic dione structure suggests that the compound should be handled with care to avoid inhalation, ingestion, and skin contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use a certified respirator if handling fine powders or if dust generation is likely. |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as a chemical waste and arrange for its collection by a licensed professional waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Treat all solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) as chemical waste.
-
If the compound is in a solution, the entire solution must be disposed of as liquid chemical waste. Do not attempt to evaporate the solvent to reduce volume.
-
Keep this waste stream separate from other chemical wastes unless you can confirm their compatibility.
-
-
Containerization:
-
Solid Waste: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Liquid Waste: If the compound is in a solvent, use a labeled, sealable, and chemically compatible container intended for liquid waste. Ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
Properly label the waste container with the full chemical name: "this compound".
-
Include the CAS number: "1245917-55-8".
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
-
Affix any additional hazard labels as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are available, the guiding principle is to follow standard laboratory procedures for handling and disposing of non-characterized chemical waste. The protocol provided above is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE (CAS No. 1245917-55-8). Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and dust.[2][3] |
| Skin and Body Protection | Standard laboratory coat; fire/flame resistant and impervious clothing recommended | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | To prevent inhalation of dust or vapors which may cause respiratory tract irritation.[1][2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Facilities should be equipped with an eyewash fountain and a safety shower.[4]
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Keep away from sources of ignition.[4]
Storage:
-
Store away from incompatible materials.
Disposal Plan
The disposal of this compound involves the cleavage of the tert-butyloxycarbonyl (BOC) protecting group, followed by the disposal of the resulting compound and waste materials in accordance with local regulations.
Experimental Protocol for BOC Deprotection:
The removal of the BOC group is typically achieved under acidic conditions.[5] A common method involves the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Using Trifluoroacetic Acid (TFA):
-
Dissolution: Dissolve the BOC-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Acidification: Add a solution of TFA in DCM (typically 25-50%) to the dissolved compound.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent and excess TFA can be removed under reduced pressure. The resulting deprotected compound is often obtained as a TFA salt.
Using Hydrochloric Acid (HCl):
-
Dissolve the BOC-protected compound in a suitable solvent like methanol or ethyl acetate.
-
Add a solution of HCl in the chosen solvent.
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.
-
The product can then be isolated, often as a hydrochloride salt.
Waste Disposal:
-
All waste materials, including the deprotected compound, solvents, and any contaminated materials, should be collected in a suitable, labeled waste container.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
